1,9-Dibromo-2,8-nonanedione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14Br2O2 |
|---|---|
Molecular Weight |
314.01 g/mol |
IUPAC Name |
1,9-dibromononane-2,8-dione |
InChI |
InChI=1S/C9H14Br2O2/c10-6-8(12)4-2-1-3-5-9(13)7-11/h1-7H2 |
InChI Key |
XXZFYYNTEGGPKC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CBr)CCC(=O)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,9-Dibromo-2,8-nonanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 1,9-Dibromo-2,8-nonanedione, a molecule with potential applications in chemical synthesis and drug development. Due to the absence of a direct, single-step synthesis reported in the literature, this guide details a robust two-step approach commencing with the synthesis of the precursor 2,8-nonanedione, followed by its selective dibromination.
Part 1: Synthesis of 2,8-Nonanedione
The synthesis of 2,8-nonanedione is a critical first step. Several methods have been reported for its preparation, with the mercury-catalyzed hydration of 1,8-nonadiyne being a well-documented and reliable method.[1]
Preferred Synthetic Route: Hydration of 1,8-Nonadiyne
This method involves the gold-catalyzed hydration of 1,8-nonadiyne in the presence of sulfuric acid and methanol. The reaction proceeds with high efficiency and yields crystalline 2,8-nonanedione.
-
Apparatus Setup: A 250-mL, three-necked, round-bottomed flask is equipped with a reflux condenser, a rubber septum, a glass stopper, and a magnetic stir bar. The apparatus is evacuated and filled with an inert atmosphere (e.g., argon).
-
Reagent Charging: The flask is charged with 1,8-nonadiyne (5.0 g, 42 mmol), methyl(triphenylphosphine)gold (0.042 g, 0.088 mmol), a solution of sulfuric acid (2.08 g in 21 mL of water), and methanol (120 mL).
-
Reaction: The reaction mixture is heated to reflux (oil bath temperature of 70–75 °C) with stirring for 2 hours. Reaction completion can be monitored by gas chromatography.
-
Work-up: Upon completion, the mixture is cooled to room temperature, and the methanol is removed via rotary evaporation. The resulting oil is diluted with water (70 mL) and diethyl ether (50 mL). The aqueous layer is separated and extracted three times with diethyl ether (50 mL each).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield a colorless solid.
-
Crystallization: The crude product is dissolved in boiling pentane (approximately 30 mL) and cooled to 0 °C to induce crystallization. The resulting crystals of 2,8-nonanedione are collected by vacuum filtration, washed with ice-cold pentane, and dried under vacuum.
Alternative Synthetic Routes for 2,8-Nonanedione[1]
While the hydration of 1,8-nonadiyne is preferred, other reported methods for synthesizing 2,8-nonanedione include:
-
Palladium-catalyzed Wacker oxidation of 1,8-nonadiene.
-
Oxidative cleavage of 2-methylcycloheptanone.
-
Reaction of a bromohexanone ketal with acetoacetate.
These alternatives may be considered based on starting material availability and specific laboratory capabilities.
Quantitative Data for 2,8-Nonanedione Synthesis
| Parameter | Value | Reference |
| Starting Material | 1,8-Nonadiyne | [1] |
| Yield | 86% | [1] |
| Appearance | Colorless crystals | [1] |
Part 2: Synthesis of this compound
The second stage of the synthesis involves the selective bromination of 2,8-nonanedione at the α-positions (C1 and C9) to the carbonyl groups. This reaction is typically achieved using bromine in an acidic medium.[2][3][4][5]
Proposed Synthetic Route: Acid-Catalyzed Bromination
The α-halogenation of ketones is a well-established reaction that proceeds through an enol intermediate. In the presence of an acid catalyst, the ketone tautomerizes to its enol form, which then acts as a nucleophile and attacks molecular bromine.[2][4] For a diketone like 2,8-nonanedione, this reaction is expected to occur at both α-positions.
-
Dissolution: 2,8-nonanedione (1 equivalent) is dissolved in a suitable acidic solvent, such as glacial acetic acid.
-
Bromination: A solution of bromine (2.2 equivalents to ensure dibromination) in acetic acid is added dropwise to the stirred solution of the diketone at room temperature. The reaction progress can be monitored by the disappearance of the bromine color.
-
Work-up: After the reaction is complete, the mixture is poured into a large volume of cold water to precipitate the product.
-
Purification: The crude this compound is collected by filtration, washed with water to remove acetic acid and any remaining bromine, and then can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Reaction Mechanism and Stereochemistry
The acid-catalyzed bromination proceeds via an enol intermediate. The acid protonates the carbonyl oxygen, facilitating the formation of the enol. The electron-rich double bond of the enol then attacks a bromine molecule.[2][5] As the enol intermediate is planar, the subsequent attack by bromine can occur from either face, leading to a racemic mixture if a chiral center is formed. In the case of 2,8-nonanedione, the α-carbons are prochiral, and the product will be a mixture of diastereomers.
Expected Quantitative Data
| Parameter | Expected Value |
| Starting Material | 2,8-Nonanedione |
| Reagents | Bromine, Acetic Acid |
| Expected Yield | 70-90% |
| Product | This compound |
Part 3: Visualizing the Synthesis Pathway
The following diagrams illustrate the proposed two-step synthesis of this compound.
Caption: Overall synthesis pathway for this compound.
Caption: General mechanism for the acid-catalyzed α-bromination of a ketone.
References
Technical Guide: Physicochemical Properties of 1,9-Dibromo-2,8-nonanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1,9-Dibromo-2,8-nonanedione. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also includes general information and expected reactivity patterns based on its chemical class as an α,α'-dihaloketone. This guide aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting both the available data and the existing knowledge gaps.
Chemical Identity and Properties
This compound is a symmetrical nine-carbon aliphatic chain featuring ketone functionalities at the second and eighth positions, with bromine atoms alpha to each carbonyl group. This structure suggests a high potential for reactivity, making it an interesting candidate for synthetic chemistry and as a building block for more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Br₂O₂ | [1][2] |
| Molecular Weight | 314.01 g/mol ; 311.936 g/mol | [1][2] |
| CAS Number | 91492-76-1 | [2] |
| Canonical SMILES | C(CCCC(CBr)=O)C(CBr)=O | [1] |
| InChI | InChI=1S/C9H14Br2O2/c10-6-8(12)4-2-1-3-5-9(13)7-11/h1-7H2 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Note: The discrepancy in molecular weight may arise from different isotopic considerations.
Spectroscopic Data
Experimental Protocols
General Synthesis of α,α'-Dibromo Ketones
While a specific protocol for the synthesis of this compound was not found, a general method for the synthesis of α,α'-dibromo ketones involves the bromination of the corresponding diketone. A plausible synthetic approach is outlined below.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: The starting material, nonane-2,8-dione, would be dissolved in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Bromination: A brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), would be added dropwise to the solution. The reaction may be catalyzed by the addition of an acid or base. The temperature should be carefully controlled, as bromination reactions can be exothermic.
-
Monitoring: The progress of the reaction would be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture would be quenched, for instance, with a solution of sodium thiosulfate to remove any excess bromine. The organic layer would then be washed with water and brine.
-
Purification: The crude product would be dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure. Final purification would likely be achieved by column chromatography on silica gel.
Biological Activity and Signaling Pathways
There is no specific information in the literature regarding the biological activity or signaling pathways of this compound. However, the class of α-haloketones is known for its biological activity, which is often attributed to its ability to act as an electrophile and react with nucleophilic residues in biological macromolecules.[3]
α,α'-Dihaloketones are known to be potent antitumor, antibacterial, antifungal, antineoplastic, antiviral, and antioxidizing agents.[4] The presence of two electrophilic centers, the carbonyl carbon and the α-carbon bearing the halogen, makes these compounds reactive towards various nucleophiles.[3]
Potential Reactivity of α,α'-Dihaloketones
Caption: Potential mechanism of bioactivity for α,α'-dihaloketones.
This reactivity can lead to the alkylation of amino acid residues such as cysteine, histidine, and lysine in proteins, potentially inhibiting enzyme activity or disrupting cellular signaling pathways. This mechanism is a common strategy in the design of targeted covalent inhibitors in drug discovery.
Safety and Handling
Specific safety data for this compound is not available. However, based on the reactivity of α-haloketones, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors, and prevent contact with skin and eyes.
Conclusion
This compound is a chemical compound with potential applications in organic synthesis and drug discovery. While its fundamental physicochemical properties are not well-documented in the available literature, its structure as an α,α'-dihaloketone suggests a high degree of reactivity that could be exploited for the synthesis of novel molecules. Further experimental investigation is required to fully characterize this compound and explore its potential biological activities. This guide provides a starting point for researchers by summarizing the available information and outlining general experimental approaches.
References
In-depth Technical Guide: 1,9-Dibromo-2,8-nonanedione (CAS 91492-76-1)
Disclaimer: Publicly available scientific literature and technical data on 1,9-Dibromo-2,8-nonanedione (CAS 91492-76-1) are extremely limited. This compound is indicated to require custom synthesis by chemical suppliers, suggesting it is not a commonly available reagent and has not been extensively studied. Consequently, this document provides a general overview based on its chemical structure and the known chemistry of related compounds, specifically α-bromoketones. The information presented herein should be considered in this context.
Introduction
This compound is a bifunctional organic compound characterized by a nine-carbon aliphatic chain with bromine atoms at the 1 and 9 positions and ketone functionalities at the 2 and 8 positions. Its structure as an α,ω-dibromodiketone suggests its potential as a versatile building block in organic synthesis, particularly for the construction of carbocyclic and heterocyclic systems through intramolecular or intermolecular reactions. The presence of two reactive α-bromoketone moieties allows for a range of nucleophilic substitution and cyclization reactions.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that extensive experimental data on its physical and chemical properties are not available in the literature.
| Property | Value | Source |
| CAS Number | 91492-76-1 | N/A |
| Molecular Formula | C₉H₁₄Br₂O₂ | N/A |
| Molecular Weight | 314.01 g/mol | N/A |
| IUPAC Name | 1,9-dibromononane-2,8-dione | N/A |
| Canonical SMILES | C(CCCC(C(=O)CBr)=O)C(=O)CBr | N/A |
| Physical State | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Synthesis of α-Bromoketones: General Methodologies
While a specific, validated experimental protocol for the synthesis of this compound has not been found in the reviewed literature, the synthesis of α-bromoketones is a well-established transformation in organic chemistry. A plausible synthetic route would involve the dibromination of the corresponding diketone, nonane-2,8-dione, at the α-positions. Several general methods for the α-bromination of ketones are summarized in Table 2.
| Reagent/Catalyst System | Substrate | General Conditions | Notes |
| Bromine (Br₂) | Ketone | Acidic or basic catalysis | Can lead to polybromination; HBr is a byproduct. |
| N-Bromosuccinimide (NBS) | Ketone | Radical initiator (e.g., AIBN) or acid catalyst | Milder and more selective than Br₂. |
| Copper(II) Bromide (CuBr₂) | Ketone | Reflux in a solvent like chloroform/ethyl acetate | Often used for selective monobromination. |
| Pyridinium Tribromide | Ketone | Mild conditions | Solid reagent, easier to handle than Br₂. |
A generalized experimental workflow for the synthesis of a long-chain dibromodiketone like this compound from the parent diketone is depicted below.
Potential Applications in Drug Development and Research
The utility of α-bromoketones as intermediates in the synthesis of various heterocyclic compounds is well-documented. Given its bifunctional nature, this compound could theoretically serve as a precursor to a variety of molecules with potential biological activity.
Heterocyclic Synthesis
The α-bromoketone moiety is a key pharmacophore that can react with a variety of nucleophiles to form different heterocyclic rings. For instance, reaction with thioamides or thioureas can yield thiazole derivatives, which are present in numerous approved drugs. The presence of two such reactive sites in this compound could lead to the formation of bis-heterocyclic structures or macrocycles, depending on the reaction conditions and the nature of the dinucleophile used.
A hypothetical reaction pathway illustrating the potential of this compound in the synthesis of a bis-thiazole derivative is shown below.
Covalent Inhibitors
α-Haloketones are known to act as covalent inhibitors of enzymes, particularly those with a nucleophilic residue (such as cysteine or histidine) in their active site. The electrophilic carbon of the α-bromoketone can undergo nucleophilic attack by the amino acid residue, leading to irreversible inhibition of the enzyme. While there is no specific information on the biological activity of this compound, its structure suggests that it could potentially act as a covalent cross-linking agent for proteins with appropriately spaced nucleophilic residues.
Conclusion
This compound is a chemical compound with potential as a synthetic intermediate, particularly in the construction of heterocyclic and macrocyclic systems. However, a significant lack of published research on this specific molecule means that its properties, synthesis, and applications remain largely unexplored. The information provided in this guide is based on the general reactivity of the α-bromoketone functional group and should be treated as a theoretical overview rather than a definitive technical document. Further experimental investigation is required to fully elucidate the chemical and biological characteristics of this compound.
Structure Elucidation of 1,9-Dibromo-2,8-nonanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 1,9-Dibromo-2,8-nonanedione. Due to the limited availability of published experimental data for this specific compound, this guide outlines a plausible synthetic route and presents predicted spectroscopic data to facilitate its identification and characterization. The document details hypothetical experimental protocols for its synthesis and purification, alongside an in-depth analysis of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of related compounds.
Introduction
This compound is a difunctionalized aliphatic ketone with the chemical formula C₉H₁₄Br₂O₂. Its structure presents two electrophilic alpha-bromo ketone moieties, making it a potentially valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecular architectures. Accurate structural confirmation is paramount for its application in any synthetic or medicinal chemistry program. This guide provides a systematic approach to its structure elucidation.
Proposed Synthesis and Purification
A plausible synthetic route to this compound involves the bromination of the corresponding diketone, 2,8-nonanedione.
Synthesis of 2,8-nonanedione
A potential starting material for the synthesis of 2,8-nonanedione is the readily available suberic acid (octanedioic acid).
Experimental Protocol:
-
Conversion of Suberic Acid to Suberoyl Chloride: Suberic acid (1 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl gas ceases. The excess SOCl₂ is removed by distillation under reduced pressure to yield suberoyl chloride.
-
Reaction with a Methylating Agent: The suberoyl chloride is then dissolved in a suitable anhydrous solvent (e.g., diethyl ether or THF) and cooled in an ice bath. A methylating agent, such as methylmagnesium bromide (a Grignard reagent) or dimethylcadmium, is added dropwise to the solution. The reaction is stirred and allowed to warm to room temperature.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 2,8-nonanedione.
Bromination of 2,8-nonanedione
The alpha-bromination of the diketone can be achieved using bromine in a suitable solvent, often with an acid catalyst.
Experimental Protocol:
-
Reaction Setup: 2,8-nonanedione (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or chloroform.
-
Bromination: A solution of bromine (2 equivalents) in the same solvent is added dropwise to the diketone solution at room temperature with stirring. The reaction may be gently warmed to facilitate the reaction, but care must be taken to avoid over-bromination. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structure elucidation of the target compound.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | s | 4H | -CH ₂Br |
| ~2.8 | t | 4H | -C(=O)CH ₂- |
| ~1.7 | m | 4H | -C(=O)CH₂CH ₂- |
| ~1.4 | m | 2H | -CH₂CH ₂CH₂- |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O (Ketone) |
| ~40 | -C(=O)C H₂- |
| ~35 | -C H₂Br |
| ~28 | -C(=O)CH₂C H₂- |
| ~23 | -CH₂C H₂CH₂- |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930, ~2860 | Medium | C-H stretch (alkane) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1410 | Medium | CH₂ bend |
| ~650 | Strong | C-Br stretch |
Predicted Mass Spectrometry Data (Electron Ionization)
Due to the presence of two bromine atoms, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4) with an approximate intensity ratio of 1:2:1, corresponding to the isotopic distribution of ⁷⁹Br and ⁸¹Br.
| m/z | Predicted Fragment |
| 314, 316, 318 | [M]⁺ (Molecular Ion) |
| 235, 237 | [M - Br]⁺ |
| 193, 195 | [M - CH₂Br]⁺ |
| 121 | [COCH₂Br]⁺ |
| 93, 95 | [CH₂Br]⁺ |
Interpretation of Spectroscopic Data
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum is expected to be symmetrical. A singlet at approximately 4.2 ppm integrating to 4H would be characteristic of the two equivalent bromomethyl groups (-CH₂Br). A triplet around 2.8 ppm integrating to 4H would correspond to the two equivalent methylene groups adjacent to the carbonyls. The remaining methylene groups in the aliphatic chain would appear as multiplets between 1.4 and 1.7 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also predicted to be symmetrical. A peak around 200 ppm is indicative of the ketone carbonyl carbons. The carbon of the bromomethyl group (-CH₂Br) is expected around 35 ppm. The remaining methylene carbons would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum should show a strong absorption band around 1720 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. The presence of C-H stretching vibrations around 2930-2860 cm⁻¹ confirms the aliphatic nature of the molecule. A strong band in the lower frequency region, around 650 cm⁻¹, would be indicative of the C-Br stretching vibration.
Mass Spectrometry
The mass spectrum would provide crucial information for confirming the molecular weight and the presence of two bromine atoms. The isotopic pattern of the molecular ion peak (a triplet at m/z 314, 316, and 318) would be a definitive indicator of a dibrominated compound. Fragmentation patterns, such as the loss of a bromine atom ([M - Br]⁺) and the cleavage of the carbon-carbon bond adjacent to the carbonyl group, would further support the proposed structure.
Conclusion
The structure elucidation of this compound can be confidently achieved through a combination of a plausible synthetic strategy and a thorough analysis of spectroscopic data. While experimental data for this specific molecule is scarce, the predicted NMR, IR, and MS data presented in this guide provide a solid framework for its identification and characterization. This technical guide serves as a practical resource for researchers working with this and structurally related compounds, facilitating their synthesis and structural verification for applications in various fields of chemical research and development.
An In-Depth Technical Guide to the Synthesis of 1,9-Dibromononane-2,8-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1,9-dibromononane-2,8-dione, a molecule of interest for further chemical exploration. Due to the limited availability of direct synthesis information for this specific compound, this document outlines a robust two-step synthetic approach, commencing with the preparation of the precursor molecule, nonane-2,8-dione, followed by its selective dibromination. The methodologies presented are grounded in established organic chemistry principles and supported by detailed experimental protocols adapted from analogous transformations.
Synthetic Strategy Overview
The proposed synthesis of 1,9-dibromononane-2,8-dione is strategically divided into two key stages:
-
Synthesis of Nonane-2,8-dione: This precursor will be synthesized utilizing the well-established acetoacetic ester synthesis. This method involves the dialkylation of ethyl acetoacetate with 1,5-dibromopentane, followed by hydrolysis and decarboxylation to yield the target diketone.
-
α,α'-Dibromination of Nonane-2,8-dione: The synthesized nonane-2,8-dione will then undergo a selective dibromination at the C1 and C9 positions (the α and α' carbons) to yield the final product, 1,9-dibromononane-2,8-dione. This will be achieved through an acid-catalyzed halogenation reaction.
The overall synthetic pathway is illustrated in the following diagram:
An In-depth Technical Guide to the Synthesis of 1,9-Dibromo-2,8-nonanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust two-step synthetic pathway for the preparation of 1,9-Dibromo-2,8-nonanedione, a potentially valuable building block in organic synthesis and drug discovery. The synthesis commences with the formation of the precursor, nonane-2,8-dione, from heptanedinitrile, followed by a selective alpha,alpha'-dibromination to yield the target compound. This document provides detailed experimental protocols, quantitative data, and visual diagrams to facilitate replication and further investigation by skilled professionals.
Core Synthesis Pathway
The synthesis is logically divided into two primary stages:
-
Step 1: Synthesis of Nonane-2,8-dione. This step involves a double Grignard addition of a methylmagnesium halide to heptanedinitrile (pimelonitrile), followed by acidic hydrolysis of the resulting di-imine intermediate to form the diketone.
-
Step 2: Dibromination of Nonane-2,8-dione. The synthesized diketone undergoes a bilateral alpha-bromination using elemental bromine in an acidic medium to selectively install bromine atoms at the C1 and C9 positions.
Experimental Protocols and Data
Step 1: Synthesis of Nonane-2,8-dione from Heptanedinitrile
This procedure details the formation of the diketone precursor via a Grignard reaction. The reaction must be conducted under anhydrous conditions to prevent quenching of the Grignard reagent.
Experimental Protocol:
-
Apparatus Setup: A 1 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a 250 mL pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Preparation: The flask is charged with magnesium turnings (2.1 equivalents). Anhydrous diethyl ether is added to cover the magnesium. A solution of methyl bromide or methyl iodide (2.2 equivalents) in anhydrous diethyl ether is placed in the dropping funnel. A small portion of the methyl halide solution is added to initiate the reaction, which is evidenced by bubble formation and a gentle reflux. The remaining solution is then added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent (Methylmagnesium Bromide/Iodide).
-
Reaction with Dinitrile: A solution of heptanedinitrile (1.0 equivalent) in anhydrous diethyl ether is added to the dropping funnel and introduced dropwise to the stirred Grignard reagent solution at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.
-
Hydrolysis and Workup: The reaction mixture is cooled in an ice-water bath. Slowly and cautiously, 10% aqueous hydrochloric acid is added dropwise to quench the reaction and hydrolyze the intermediate di-imine. This process is exothermic and may cause vigorous bubbling. The mixture is stirred until all solids have dissolved.
-
Extraction and Isolation: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, then with brine, and finally dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude nonane-2,8-dione is then purified by vacuum distillation to yield a colorless oil.
| Parameter | Value |
| Starting Material | Heptanedinitrile (Pimelonitrile) |
| Key Reagents | Magnesium, Methyl Bromide, HCl |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (~35°C) |
| Theoretical Yield | Based on 1.0 eq. of heptanedinitrile |
| Expected Purity | >95% after vacuum distillation |
Step 2: Synthesis of this compound
This procedure describes the selective bromination of the terminal methyl groups of nonane-2,8-dione. The reaction is catalyzed by acid, proceeding through an enol intermediate.
Experimental Protocol:
-
Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.
-
Dissolution: Nonane-2,8-dione (1.0 equivalent), obtained from Step 1, is dissolved in glacial acetic acid.
-
Bromination: Elemental bromine (2.1 equivalents) is dissolved in glacial acetic acid and placed in the dropping funnel. The bromine solution is added dropwise to the stirred solution of the diketone at room temperature. The disappearance of the red-brown bromine color indicates its consumption. A catalytic amount of hydrobromic acid can be added to facilitate the reaction.
-
Reaction Monitoring and Quenching: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is slowly poured into a large beaker containing ice water to precipitate the product.
-
Isolation and Purification: The crude solid product is collected by vacuum filtration and washed thoroughly with cold water to remove acetic acid and any remaining bromine. The product is then washed with a cold, dilute solution of sodium thiosulfate to remove residual bromine traces. The solid is recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a crystalline solid.
| Parameter | Value |
| Starting Material | Nonane-2,8-dione |
| Key Reagents | Bromine, Glacial Acetic Acid |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
| Theoretical Yield | Based on 1.0 eq. of nonane-2,8-dione |
| Expected Purity | >97% after recrystallization |
Visualizations
Logical Workflow of the Synthesis
Caption: Figure 1: Overall Synthetic Workflow.
Signaling Pathway: Reaction Mechanism
Caption: Figure 2: Reaction Pathway.
An In-depth Technical Guide to the Electrophilic Bromination of 2,8-Nonanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction to α-Bromination of Ketones
The halogenation of ketones at the α-carbon is a fundamental transformation in organic chemistry.[1] Under acidic conditions, the reaction proceeds through an enol intermediate.[1][2] The purpose of the acid is to catalyze the keto-enol tautomerism, thereby forming the nucleophilic enol which then reacts with an electrophilic halogen, such as bromine (Br₂).[1][2] This process is generally regioselective, with the substitution occurring at the more substituted α-carbon due to the thermodynamic stability of the corresponding enol intermediate. For acyclic diketones like 2,8-nonanedione, this principle dictates the likely position of bromination.
Reaction Mechanism and Regioselectivity
The electrophilic bromination of 2,8-nonanedione in the presence of an acid catalyst, such as acetic acid, is predicted to proceed via the mechanism outlined below.
Regioselectivity: 2,8-nonanedione is a symmetrical diketone with two types of enolizable α-protons: those on the terminal methyl groups (C1 and C9) and those on the internal methylene groups (C3 and C7). Acid-catalyzed enolization favors the formation of the more substituted enol. Therefore, the enol is expected to form preferentially at the C3 (or C7) position. Subsequent reaction with bromine will yield 3-bromo-2,8-nonanedione as the major monobrominated product.
The following diagram illustrates the acid-catalyzed mechanism for the monobromination of 2,8-nonanedione.
Caption: Acid-catalyzed bromination mechanism of 2,8-nonanedione.
Experimental Protocols
The following is a detailed, representative methodology for the electrophilic bromination of 2,8-nonanedione. This protocol is based on common laboratory procedures for the α-bromination of ketones.[2][4]
Objective: To synthesize 3-bromo-2,8-nonanedione.
Materials:
-
2,8-nonanedione
-
Glacial acetic acid
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for eluent
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, a 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with 2,8-nonanedione (e.g., 10.0 g, 64.0 mmol) dissolved in glacial acetic acid (100 mL).
-
Addition of Bromine: A solution of bromine (e.g., 3.3 mL, 10.2 g, 64.0 mmol) in 20 mL of glacial acetic acid is placed in the dropping funnel. The bromine solution is added dropwise to the stirred ketone solution at room temperature over a period of 30-60 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.
-
Workup: The reaction mixture is carefully poured into 300 mL of ice-cold water. The aqueous mixture is transferred to a separatory funnel and extracted with dichloromethane (3 x 100 mL).
-
Washing: The combined organic extracts are washed sequentially with water (100 mL), saturated aqueous sodium thiosulfate solution (100 mL, to remove any unreacted bromine), saturated aqueous sodium bicarbonate solution (2 x 100 mL, to neutralize the acetic acid), and finally with brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure 3-bromo-2,8-nonanedione.
The general workflow for this experimental procedure is depicted in the diagram below.
Caption: Experimental workflow for the synthesis of 3-bromo-2,8-nonanedione.
Quantitative and Spectroscopic Data
The following tables summarize the hypothetical quantitative data for the reaction and the predicted spectroscopic data for the major product, 3-bromo-2,8-nonanedione. This data is illustrative and based on general principles of organic chemistry.
Table 1: Hypothetical Quantitative Reaction Data
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| 2,8-Nonanedione | 156.22 | 10.0 | 64.0 | 1.0 |
| Bromine (Br₂) | 159.81 | 10.2 | 64.0 | 1.0 |
| 3-Bromo-2,8-nonanedione | 235.11 | 11.3 (75% yield) | 48.0 | - |
Table 2: Predicted Spectroscopic Data for 3-Bromo-2,8-nonanedione
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃) | δ ~4.2-4.4 ppm (triplet, 1H, -CH(Br)-), δ ~2.5-2.8 ppm (multiplet, 4H, -CH₂C=O), δ ~2.2 ppm (singlet, 3H, -COCH₃), δ ~1.8-2.1 ppm (multiplet, 4H, -CH₂CH₂-), δ ~1.3-1.6 ppm (multiplet, 2H, central -CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~206 ppm (C=O), δ ~200 ppm (C=O), δ ~55 ppm (-CH(Br)-), δ ~40-45 ppm (-CH₂C=O), δ ~30 ppm (-COCH₃), δ ~20-35 ppm (other -CH₂-) |
| IR (thin film) | ~1715 cm⁻¹ (C=O stretch) |
Note: The predicted NMR chemical shifts are estimates. Actual values may vary. Protons on carbons adjacent to a carbonyl group typically appear in the 2.0-2.5 ppm range.[5][6]
Conclusion
The electrophilic bromination of 2,8-nonanedione is expected to be a straightforward reaction based on well-understood principles of ketone chemistry. The acid-catalyzed process should afford the monobrominated product, 3-bromo-2,8-nonanedione, with high regioselectivity. The detailed protocol and predictive data presented in this guide offer a solid foundation for researchers and scientists to undertake the synthesis and further functionalization of this and related compounds for applications in drug development and other areas of chemical research.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iq.usp.br [iq.usp.br]
An In-depth Technical Guide to 1,9-Dibromo-2,8-nonanedione
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 1,9-Dibromo-2,8-nonanedione. Due to the limited availability of published data on this specific compound, this guide also incorporates information on the broader class of α-bromoketones to provide context for its potential reactivity and applications for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a symmetrical diketone with bromine atoms positioned on the alpha carbons relative to the two carbonyl groups. This structure suggests it is a reactive molecule, with the bromine atoms serving as good leaving groups in nucleophilic substitution reactions and the carbonyl groups being susceptible to nucleophilic attack.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 91492-76-1 | [1] |
| Molecular Formula | C₉H₁₄Br₂O₂ | [1] |
| Molecular Weight | 311.94 g/mol | [1] |
| Canonical SMILES | BrCC(=O)CCCCCC(=O)CBr | [1] |
| InChI | InChI=1S/C9H14Br2O2/c10-6-8(12)4-2-1-3-5-9(13)7-11/h1-7H2 | [1] |
Potential Synthesis
While a specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature, a plausible synthetic route can be proposed based on established methods for the α-bromination of ketones. The most common and direct approach would be the bromination of the parent diketone, 2,8-nonanedione.
Proposed Experimental Protocol: Acid-Catalyzed α-Bromination of 2,8-Nonanedione
This protocol is a generalized procedure and would require optimization for the specific substrate.
Materials:
-
2,8-Nonanedione
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Hydrobromic acid (HBr, catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,8-nonanedione in glacial acetic acid.
-
Add a catalytic amount of hydrobromic acid to the solution.
-
Slowly add a solution of bromine in acetic acid to the stirred reaction mixture at room temperature. The reaction is typically exothermic and the rate of addition should be controlled to maintain the temperature.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitoring by TLC is recommended).
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acids.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
References
An In-depth Technical Guide to 1,9-Dibromo-2,8-nonanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,9-Dibromo-2,8-nonanedione is a halogenated aliphatic diketone. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available scientific literature, its chemical structure suggests a synthetic pathway rooted in fundamental organic chemistry principles. This guide provides a comprehensive overview of its chemical properties, a plausible experimental protocol for its synthesis based on established bromination methodologies, and potential applications in organic synthesis.
Chemical Properties and Data
This compound is a difunctionalized organic compound. The presence of two bromine atoms alpha to carbonyl groups makes it a reactive intermediate for various chemical transformations.
| Property | Value | Source |
| CAS Number | 91492-76-1 | [1] |
| Molecular Formula | C₉H₁₄Br₂O₂ | [1] |
| Molecular Weight | 314.01 g/mol | [1] |
| Appearance | Likely a solid at room temperature (based on similar compounds) | General Chemical Knowledge |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | General Chemical Knowledge |
Plausible Synthesis: The Bromination of 2,8-Nonanedione
The most probable synthetic route to this compound is the α-bromination of its precursor, 2,8-nonanedione. This reaction typically proceeds via an enol or enolate intermediate and can be achieved using various brominating agents.
General Reaction Scheme
The overall transformation involves the substitution of the α-hydrogens on 2,8-nonanedione with bromine atoms.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on common methods for the α-bromination of ketones, such as the use of N-Bromosuccinimide (NBS) catalyzed by an acid.[2][3][4]
Materials:
-
2,8-Nonanedione
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,8-nonanedione (1 equivalent) in carbon tetrachloride.
-
Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of the chosen initiator or catalyst to the solution.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or GC analysis.
-
After the reaction is complete (typically indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Potential Applications in Organic Synthesis
Compounds like this compound are valuable intermediates in organic synthesis. The two electrophilic carbon centers (α to the carbonyls) and the two carbonyl groups offer multiple reaction sites for constructing more complex molecules.
Caption: Potential synthetic utility of this compound.
Potential applications include:
-
Synthesis of Heterocycles: Reaction with dinucleophiles such as primary amines or hydrazines could lead to the formation of various heterocyclic ring systems.
-
Precursor for Cyclization Reactions: The terminal bromine and carbonyl functionalities make it a candidate for intramolecular cyclization reactions to form carbocyclic or heterocyclic structures.
-
Building Block in Total Synthesis: It could serve as a building block for the synthesis of more complex natural products or pharmaceutical targets.
Safety and Handling
This compound is expected to be an irritant and a lachrymator due to the presence of α-bromoketone functionalities. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While the historical discovery of this compound is not well-documented, its synthesis can be reliably achieved through established methods of ketone bromination. Its bifunctional nature makes it a potentially versatile building block for organic synthesis, particularly in the construction of cyclic and heterocyclic molecules. Further research into the reactivity and applications of this compound could unveil novel synthetic pathways and molecular architectures relevant to materials science and drug discovery.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Theoretical Yield Calculation for the Synthesis of 1,9-Dibromo-2,8-nonanedione
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to understanding and calculating the theoretical yield of 1,9-Dibromo-2,8-nonanedione. Given the absence of a standardized, publicly available protocol for this specific synthesis, this guide puts forth a plausible and chemically sound synthetic route via the acid-catalyzed bromination of 2,8-nonanedione. The principles and calculations detailed herein are fundamental to reaction planning, optimization, and scale-up in a research and development setting.
Proposed Synthesis Route: Acid-Catalyzed Bromination of 2,8-nonanedione
The proposed synthesis involves the reaction of 2,8-nonanedione with molecular bromine (Br₂) in the presence of an acid catalyst, such as hydrobromic acid (HBr) in acetic acid. The reaction proceeds via an enol or enolate intermediate, leading to the substitution of the alpha-hydrogens at the 1 and 9 positions with bromine atoms.
Balanced Chemical Equation:
C₉H₁₆O₂ + 2Br₂ → C₉H₁₄Br₂O₂ + 2HBr
Quantitative Data Summary
For accurate theoretical yield calculations, the molar masses of the reactants and the product are essential. The following table summarizes this information.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| 2,8-nonanedione | C₉H₁₆O₂ | 156.22 | 1 |
| Bromine | Br₂ | 159.808 | 2 |
| This compound | C₉H₁₄Br₂O₂ | 314.01 | 1 |
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure for the alpha-bromination of a diketone and should be adapted and optimized based on experimental observations.
Materials:
-
2,8-nonanedione
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Hydrobromic Acid (48% in acetic acid)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap (to neutralize HBr gas evolved), dissolve 2,8-nonanedione in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of hydrobromic acid in acetic acid to the solution.
-
Bromine Addition: While stirring the solution at room temperature, add a solution of bromine in glacial acetic acid dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, the mixture is cooled in an ice bath and slowly poured into a beaker containing a cold, saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Workup: The aqueous mixture is then treated with a 10% sodium thiosulfate solution to quench any unreacted bromine. The mixture is transferred to a separatory funnel, and the product is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Theoretical Yield Calculation
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:
-
Calculate the moles of each reactant.
-
Moles = Mass (g) / Molar Mass ( g/mol )
-
-
Identify the limiting reactant.
-
The limiting reactant is the reactant that will be completely consumed first in the reaction, thereby limiting the amount of product that can be formed. To find the limiting reactant, divide the moles of each reactant by its stoichiometric coefficient from the balanced equation. The reactant with the smallest resulting value is the limiting reactant.
-
-
Calculate the moles of the product.
-
Use the stoichiometry of the balanced equation to determine the moles of this compound that can be formed from the limiting reactant.
-
-
Calculate the theoretical yield in grams.
-
Theoretical Yield (g) = Moles of product × Molar Mass of product
-
Example Calculation:
Assuming we start with 10.0 g of 2,8-nonanedione and 25.0 g of Bromine.
-
Moles of Reactants:
-
Moles of 2,8-nonanedione = 10.0 g / 156.22 g/mol = 0.0640 mol
-
Moles of Bromine = 25.0 g / 159.808 g/mol = 0.1564 mol
-
-
Limiting Reactant:
-
For 2,8-nonanedione: 0.0640 mol / 1 = 0.0640
-
For Bromine: 0.1564 mol / 2 = 0.0782
-
Since 0.0640 is smaller, 2,8-nonanedione is the limiting reactant .
-
-
Moles of Product:
-
The stoichiometry between 2,8-nonanedione and this compound is 1:1.
-
Moles of this compound = 0.0640 mol
-
-
Theoretical Yield:
-
Theoretical Yield = 0.0640 mol × 314.01 g/mol = 20.10 g
-
Visualizations
Logical Workflow for Theoretical Yield Calculation
Caption: A flowchart illustrating the logical steps for calculating the theoretical yield.
An In-depth Technical Guide to 1,9-Dibromo-2,8-nonanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,9-Dibromo-2,8-nonanedione, with the IUPAC name 1,9-dibromononane-2,8-dione , is a halogenated organic compound.[1] Its structure features a nine-carbon chain with bromine atoms at the 1 and 9 positions and ketone groups at the 2 and 8 positions. This bifunctional nature, possessing both electrophilic carbon centers (due to the bromine atoms) and nucleophilic/electrophilic centers at the carbonyl groups, suggests its potential as a versatile building block in organic synthesis. However, it is important to note that this compound is not extensively documented in publicly available scientific literature, and much of the available information points to it being a specialty chemical available through custom synthesis.[1] This guide aims to consolidate the known information about this compound.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1,9-dibromononane-2,8-dione | [1] |
| CAS Number | 91492-76-1 | [1] |
| Molecular Formula | C₉H₁₄Br₂O₂ | [1] |
| Molecular Weight | 314.014 g/mol | [1] |
| SMILES | BrCC(=O)CCCCCC(=O)CBr | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 1,9-dibromononane-2,8-dione are not described in the reviewed scientific literature. Chemical suppliers list this compound as available via custom synthesis, implying that established, publicly documented synthetic routes may not exist or are proprietary.
A potential logical, though unconfirmed, synthetic approach could involve the oxidation of 1,9-dibromo-2,8-nonanediol or the bromination of 2,8-nonanedione. The following diagram illustrates this hypothetical synthetic relationship.
Caption: Hypothetical synthetic routes to this compound.
Applications in Drug Development and Signaling Pathways
There is currently no information available in the public domain regarding the application of this compound in drug development or its involvement in any biological signaling pathways. Its bifunctional nature with reactive bromine and ketone groups could theoretically make it a candidate for use as a crosslinking agent or as a scaffold in the synthesis of more complex molecules for pharmaceutical research. However, without experimental data, this remains speculative.
The workflow for investigating a novel compound like this compound in a drug development context would typically follow the path outlined in the diagram below.
Caption: A generalized workflow for drug discovery and development.
Safety Information
Specific safety and toxicity data for this compound are not available. As with any halogenated organic compound, it should be handled with appropriate caution in a laboratory setting. Standard safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with a clear IUPAC name and molecular structure. However, there is a significant lack of publicly available data regarding its physical properties, synthesis, applications, and biological activity. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Its potential as a synthetic building block is apparent from its structure, but its utility and safety would require substantial investigation, starting with the development of a reliable synthetic protocol and subsequent characterization and biological screening.
References
In-depth Technical Guide: Safety and Handling of 1,9-Dibromo-2,8-nonanedione
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals should always consult the official SDS provided by the manufacturer before handling this chemical.
Introduction
Hazard Identification and Classification
Specific GHS classification for 1,9-Dibromo-2,8-nonanedione is not established. However, based on the presence of two α-bromoketone moieties, it should be handled as a hazardous substance.
Potential Hazards:
-
Skin and Eye Irritation: Similar to other α-halo ketones, it is expected to be a strong irritant to the skin and eyes. Prolonged contact may cause chemical burns.
-
Respiratory Irritation: Inhalation of dust or vapors may cause severe irritation to the respiratory tract.
-
Toxicity: While specific toxicity data is unavailable, related compounds exhibit varying degrees of toxicity. It should be treated as potentially toxic if ingested or absorbed through the skin.
-
Lachrymator: Many α-bromoketones are lachrymators, causing irritation to the eyes and mucous membranes, leading to tearing.
Physical and Chemical Properties
Quantitative experimental data for this compound is limited. The following table summarizes available information.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Br₂O₂ | TRC[1] |
| Molecular Weight | 314.01 g/mol | TRC[1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available (likely soluble in organic solvents) | - |
Handling and Storage
Extreme caution should be exercised when handling this compound.
Engineering Controls:
-
Work in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ensure safety shower and eyewash stations are readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer for specific breakthrough times.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.
Handling Procedures:
-
Avoid generating dust.
-
Prevent contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
First Aid Measures
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If inhaled: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Carefully sweep up or scoop up spilled material and place in a suitable container for disposal. Avoid creating dust.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not widely published. It is noted that this product may require custom synthesis[1]. Researchers developing protocols should consider the reactivity of the α-bromoketone functional groups. These groups are susceptible to nucleophilic substitution and can participate in various coupling reactions.
General Workflow for Handling in a Research Setting:
Signaling Pathways
There is no information available regarding the biological activity or signaling pathways associated with this compound.
Logical Relationships in Safety Procedures
The hierarchy of controls is a fundamental concept in chemical safety, prioritizing the most effective measures.
Conclusion
Given the lack of specific safety and toxicological data for this compound, it must be handled with a high degree of caution. All handling should be performed by trained personnel in a controlled laboratory setting, adhering to the general safety principles outlined in this guide. It is imperative to obtain and review the manufacturer's Safety Data Sheet before any use of this compound.
References
Methodological & Application
The Synthetic Versatility of 1,9-Dibromo-2,8-nonanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,9-Dibromo-2,8-nonanedione is a highly functionalized long-chain aliphatic diketone. Its bifunctional nature, possessing two α-bromoketone moieties separated by a flexible seven-carbon chain, makes it a versatile precursor for the synthesis of a variety of carbocyclic and heterocyclic systems. This document provides detailed application notes and experimental protocols for the potential use of this compound in organic synthesis, targeting the construction of complex molecular architectures relevant to pharmaceutical and materials science research. While direct literature on this specific compound is sparse, its reactivity can be reliably predicted based on well-established chemical principles. The following sections outline proposed synthetic routes, including intramolecular cyclizations and intermolecular reactions to form five- and six-membered heterocyclic rings.
Introduction to the Reactivity of this compound
The synthetic utility of this compound is derived from its two primary reactive sites: the α-bromoketones. These functional groups are known to participate in a wide range of classical organic reactions. The presence of two such groups on a flexible tether opens up possibilities for both intramolecular and intermolecular transformations.
Key Reactive Features:
-
Electrophilic Carbonyl Carbon: Susceptible to nucleophilic attack.
-
Electrophilic α-Carbon: The bromine atom is a good leaving group, making this carbon a target for nucleophiles (SN2 reaction).
-
Acidic α'-Protons: The protons on the carbon adjacent to the carbonyl group (C3 and C7) can be removed by a base to form enolates.
These features allow for the construction of diverse molecular scaffolds, as will be detailed in the following proposed applications.
Proposed Synthetic Applications and Protocols
Intramolecular Favorskii Rearrangement for the Synthesis of Cycloheptanecarboxylic Acid Derivatives
The Favorskii rearrangement is a well-documented reaction of α-halo ketones with a base, typically leading to carboxylic acid derivatives.[1][2][3][4] In the case of this compound, an intramolecular rearrangement could be envisioned to produce a seven-membered ring, a structural motif present in various natural products and pharmaceuticals.
Caption: Proposed Favorskii Rearrangement of this compound.
Experimental Protocol (Proposed):
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous methanol (20 mL).
-
Reagent Addition: To the stirred solution, add a solution of sodium methoxide (2.2 mmol) in methanol (10 mL) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl. Remove the methanol under reduced pressure.
-
Extraction: Partition the residue between diethyl ether (30 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the corresponding methyl cycloheptanecarboxylate derivative.
| Reactant | Product | Proposed Conditions | Expected Yield (%) |
| This compound | Methyl cycloheptanecarboxylate derivative | NaOMe, MeOH, reflux | 60-75 (estimated) |
Hantzsch-Type Pyridine Synthesis for the Formation of Bridged Pyridine Systems
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, which can then be oxidized to a pyridine.[5][6][7] An adaptation of this reaction using this compound could lead to the formation of novel bridged pyridine structures. In this proposed one-pot reaction, the dibromo diketone can react with an enamine and a nitrogen source.
Caption: Proposed Hantzsch-type synthesis of a bridged pyridine.
Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), ethyl 3-aminocrotonate (2.2 mmol), and ammonium acetate (1.5 mmol) in ethanol (25 mL).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Oxidation: After the initial condensation and cyclization are complete (as indicated by TLC), add an oxidizing agent such as ceric ammonium nitrate (CAN) or introduce a stream of air through the reaction mixture in the presence of a catalytic amount of copper(II) acetate to facilitate aromatization.
-
Workup: Cool the reaction mixture and pour it into ice-water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the bridged pyridine product.
| Reactants | Product | Proposed Conditions | Expected Yield (%) |
| This compound, Ethyl 3-aminocrotonate, NH4OAc | Bridged Pyridine | Ethanol, reflux, then oxidation | 50-65 (estimated) |
Paal-Knorr-Type Furan Synthesis for the Construction of Bicyclic Furan Systems
The Paal-Knorr synthesis is a straightforward method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions.[8][9][10][11][12] While this compound is not a 1,4-dicarbonyl compound, it can be converted into a suitable precursor. By reacting it with a nucleophile that can subsequently participate in a cyclization, a bicyclic furan can be envisioned. A plausible approach involves the initial formation of a 1,4-dicarbonyl intermediate.
Caption: Proposed Paal-Knorr-type synthesis workflow.
Experimental Protocol (Proposed):
-
Synthesis of the 1,4-Dicarbonyl Precursor:
-
React this compound (1.0 mmol) with sodium acetoacetate (2.2 mmol) in a suitable solvent like acetone or THF at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the intermediate 1,4-dicarbonyl compound.
-
-
Paal-Knorr Cyclization:
-
Dissolve the purified intermediate (1.0 mmol) in toluene (20 mL) in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol).
-
Heat the mixture to reflux and collect the water formed.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture.
-
-
Workup and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the bicyclic furan.
-
| Reactant | Product | Proposed Conditions | Expected Yield (%) |
| 1,4-Dicarbonyl Precursor | Bicyclic Furan | p-TsOH, Toluene, reflux | 70-85 (estimated for cyclization step) |
Synthesis of this compound
The starting material itself is not widely commercially available and would likely need to be synthesized. A plausible route would involve the bromination of the corresponding diketone, 2,8-nonanedione.
Experimental Protocol (Proposed Synthesis):
-
Reaction Setup: Dissolve 2,8-nonanedione (1.0 mmol) in a suitable solvent such as methanol or acetic acid in a round-bottom flask.
-
Bromination: Cool the solution in an ice bath and slowly add bromine (2.1 mmol) dropwise with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir until the bromine color disappears.
-
Workup: Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Purification: Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be further purified by recrystallization or chromatography.
| Reactant | Product | Proposed Conditions | Expected Yield (%) |
| 2,8-Nonanedione | This compound | Br2, MeOH or AcOH | 75-90 (estimated) |
Safety and Handling
This compound, as an α-halo ketone, should be handled with care. It is expected to be a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
While this compound is not a commonplace starting material, its structure suggests significant potential in the synthesis of complex cyclic and heterocyclic molecules. The proposed protocols, based on well-established named reactions, provide a roadmap for researchers to explore the synthetic utility of this versatile bifunctional compound. The successful application of these methods would provide access to novel molecular scaffolds of interest in medicinal chemistry and materials science. Further experimental validation of these proposed routes is encouraged.
References
- 1. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 2. purechemistry.org [purechemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. Hantzsch synthesis of pyridine [quimicaorganica.org]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 1,9-Dibromo-2,8-nonanedione as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1,9-dibromo-2,8-nonanedione as a strategic starting material for the synthesis of a variety of heterocyclic compounds. The presence of two electrophilic carbon centers (α-brominated ketones) and a flexible nine-carbon backbone makes this precursor particularly suitable for the construction of seven-membered heterocyclic rings and bicyclic systems, which are key structural motifs in many biologically active molecules and pharmaceuticals.
The following sections detail proposed synthetic routes and experimental protocols for the synthesis of substituted oxepines, thiepines, azepines, and bicyclic pyrimido-thiazines. The provided protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for further research and development.
Synthesis of a Dihydrooxepine Derivative
The synthesis of seven-membered oxygen-containing heterocycles, such as oxepines, can be achieved through an intramolecular Williamson ether synthesis. In this proposed protocol, the diketone functionality is first reduced to a diol, followed by a base-mediated intramolecular cyclization.
Experimental Protocol: Synthesis of 1,2,3,6,7,8-Hexahydro-4H-oxonine-5,9-diol
-
Reduction of the Diketone:
-
To a solution of this compound (1.0 g, 3.18 mmol) in methanol (20 mL) at 0 °C, add sodium borohydride (0.24 g, 6.36 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl (10 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
-
Intramolecular Cyclization:
-
Dissolve the crude diol in anhydrous tetrahydrofuran (THF) (30 mL).
-
Add sodium hydride (60% dispersion in mineral oil, 0.28 g, 7.00 mmol) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench with the slow addition of water (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired dihydrooxepine derivative.
-
Reaction Pathway for Dihydrooxepine Synthesis
Caption: Synthesis of a dihydrooxepine derivative.
Synthesis of a Dihydrothiepine Derivative
Thiepines, seven-membered sulfur-containing heterocycles, can be synthesized by reacting the dibromo precursor with a sulfur nucleophile, such as sodium sulfide, leading to an intramolecular cyclization.
Experimental Protocol: Synthesis of a Dihydrothiepine-dione
-
Cyclization Reaction:
-
In a round-bottom flask, dissolve this compound (1.0 g, 3.18 mmol) in ethanol (30 mL).
-
Add a solution of sodium sulfide nonahydrate (0.84 g, 3.50 mmol) in water (10 mL) dropwise over 20 minutes at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired dihydrothiepine-dione.
-
Reaction Pathway for Dihydrothiepine Synthesis
Reaction of 1,9-Dibromo-2,8-nonanedione with Amines: A Scarcely Documented Transformation
The reaction of α,ω-dihalo-β,β'-diketones, such as 1,9-dibromo-2,8-nonanedione, with primary amines would be expected to yield bridged bicyclic compounds, specifically derivatives of 9-azabicyclo[3.3.1]nonane-2,8-dione. This type of reaction, a double N-alkylation, would theoretically proceed via a cyclocondensation mechanism. The amine would first displace one of the bromide ions, followed by an intramolecular cyclization where the nitrogen attacks the second electrophilic carbon, displacing the other bromide.
The resulting 9-azabicyclo[3.3.1]nonane (bispidine) core is a significant structural motif in various biologically active molecules and natural products. The synthesis of substituted bispidine derivatives is of considerable interest in medicinal chemistry and drug development. However, the prevalent synthetic routes to these scaffolds, such as the Robinson-Schöpf reaction and its variations, utilize different starting materials, typically involving a dialdehyde, a primary amine, and a derivative of acetone.
While the reaction of this compound with amines represents a plausible synthetic route to bispidine diones, the lack of published data indicates that this specific pathway may be synthetically challenging or has not been extensively explored. Potential challenges could include competing side reactions, such as elimination or polymerization, and difficulties in achieving the desired double cyclization in good yield.
Due to the absence of specific experimental data, it is not possible to provide detailed application notes, protocols, or quantitative data tables for this reaction. The creation of meaningful diagrams illustrating reaction pathways or experimental workflows would be speculative without established scientific literature.
Researchers and drug development professionals interested in the synthesis of 9-azabicyclo[3.3.1]nonane-2,8-dione derivatives are encouraged to explore established synthetic methodologies, such as the Robinson-Schöpf type condensations, which are well-documented and offer reliable routes to this important class of compounds. Further investigation into the reactivity of this compound with amines could represent a novel area of research, but would require significant experimental development and characterization.
Application Notes and Protocols: Cyclization Reactions Involving 1,9-Dibromo-2,8-nonanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[3.3.1]nonane framework is a key structural motif present in numerous natural products and biologically active molecules. Its rigid, three-dimensional structure makes it an attractive scaffold in drug discovery and medicinal chemistry. One potential synthetic route to the bicyclo[3.3.1]nonane-2,8-dione core is through the intramolecular cyclization of 1,9-dibromo-2,8-nonanedione. This document provides detailed application notes and a proposed protocol for this transformation, based on established principles of intramolecular enolate alkylation. While direct literature precedents for this specific reaction are scarce, the provided methodology is derived from analogous and well-documented cyclizations of α,ω-dihalo ketones.
Principle and Reaction Mechanism
The cyclization of this compound to form bicyclo[3.3.1]nonane-2,8-dione is proposed to proceed via a base-mediated intramolecular nucleophilic substitution. The reaction is initiated by the deprotonation of one of the α-carbons (C1 or C9) by a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking the carbon bearing the bromine atom at the other end of the chain in an intramolecular SN2 reaction. A second intramolecular cyclization event, following the formation of the first ring, is necessary to yield the bicyclic product. The overall transformation can be considered a tandem intramolecular alkylation.
Experimental Protocols
This section outlines the necessary experimental procedures, from the synthesis of the starting material to the final cyclization and characterization of the product.
Protocol 1: Synthesis of this compound
Objective: To synthesize the precursor, this compound, from a suitable starting material. A plausible route involves the α-bromination of 2,8-nonanedione.
Materials:
-
2,8-nonanedione
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,8-nonanedione (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing dichloromethane and water.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and saturated aqueous sodium thiosulfate solution to remove unreacted bromine and acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Protocol 2: Intramolecular Cyclization to Bicyclo[3.3.1]nonane-2,8-dione
Objective: To perform the base-mediated intramolecular cyclization of this compound.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox (optional, for handling air-sensitive reagents)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous solvent (THF or DMF).
-
Add the base (e.g., potassium tert-butoxide, 2.2 equivalents) to the solvent and stir.
-
Prepare a solution of this compound (1 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the dibromo-dione to the stirred suspension of the base at room temperature over a period of 1-2 hours using a syringe pump to maintain high dilution conditions, which favor intramolecular reactions.
-
After the addition is complete, the reaction mixture may be heated to reflux for several hours (monitor by TLC) to drive the reaction to completion.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain bicyclo[3.3.1]nonane-2,8-dione.
Data Presentation
The following tables summarize representative quantitative data for analogous intramolecular cyclization reactions. The data for the proposed reaction of this compound is hypothetical and based on these analogies.
Table 1: Reaction Conditions for Intramolecular Cyclization
| Entry | Starting Material | Base | Solvent | Temperature (°C) | Time (h) |
| 1 | This compound (Proposed) | Potassium tert-butoxide | THF | 66 (reflux) | 12 |
| 2 | This compound (Proposed) | Sodium Hydride | DMF | 25 | 24 |
| 3 | Analogous α,ω-dihalo-diketone A | Lithium diisopropylamide (LDA) | THF | -78 to 25 | 6 |
| 4 | Analogous α,ω-dihalo-diketone B | Cesium Carbonate | Acetonitrile | 82 (reflux) | 18 |
Table 2: Product Yields and Characterization
| Entry | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 1 | Bicyclo[3.3.1]nonane-2,8-dione (Proposed) | 40-60 (estimated) | 140-142 | ¹H NMR, ¹³C NMR, IR, MS consistent with literature |
| 2 | Product from Analog A | 55 | 110-112 | Consistent with expected structure |
| 3 | Product from Analog B | 68 | 95-97 | Consistent with expected structure |
Characterization of Bicyclo[3.3.1]nonane-2,8-dione
The identity and purity of the synthesized bicyclo[3.3.1]nonane-2,8-dione can be confirmed by standard analytical techniques:
-
¹H NMR (CDCl₃): Expected signals for the methine and methylene protons of the bicyclic system.
-
¹³C NMR (CDCl₃): Expected signals for the carbonyl carbons and the aliphatic carbons of the rings.[1]
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (around 1710 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₉H₁₂O₂ = 152.19 g/mol ).[2]
Visualizations
Reaction Pathway Diagram
Caption: Proposed reaction pathway for the synthesis of bicyclo[3.3.1]nonane-2,8-dione.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and characterization of bicyclo[3.3.1]nonane-2,8-dione.
References
Application Notes and Protocols: Synthesis of Tetraamino Alkane Tetrahydrochlorides from 1,9-Dibromo-2,8-nonanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic protocol for the preparation of tetraamino alkane tetrahydrochlorides, valuable building blocks in drug discovery and development, utilizing 1,9-Dibromo-2,8-nonanedione as the starting material. The multi-step synthesis involves a sequential Gabriel synthesis to introduce two primary amino groups, followed by a double reductive amination to install the remaining two primary amino groups. The resulting tetraamino alkane is then converted to its more stable and readily handled tetrahydrochloride salt. This protocol includes detailed experimental procedures, a summary of expected yields and characterization data, and a visual representation of the synthetic workflow.
Introduction
Polyamines are a class of organic compounds characterized by the presence of two or more primary amino groups. Naturally occurring polyamines such as spermine and spermidine are essential for cell growth and proliferation. Synthetic polyamines and their derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities and their potential as therapeutic agents, including in the development of anticancer and antimicrobial drugs. The synthesis of structurally diverse polyamines is therefore a critical aspect of modern medicinal chemistry.
This application note details a robust and reproducible method for the synthesis of a linear tetraamino alkane, specifically 1,9-diamino-2,8-nonanediamine, from the commercially available starting material this compound. The described synthetic route provides a versatile platform for the generation of tetraaminoalkane scaffolds, which can be further modified to create libraries of novel compounds for drug screening.
Overall Synthetic Strategy
The synthesis of the target tetraamino alkane tetrahydrochloride from this compound is proposed to proceed via a three-stage process, as illustrated in the workflow diagram below. The initial step involves the conversion of the terminal bromo groups to primary amino groups using a Gabriel synthesis. This is followed by the transformation of the two ketone functionalities into primary amino groups via reductive amination. The final stage is the formation of the tetrahydrochloride salt.
Figure 1: Overall synthetic workflow from this compound to the target tetraamino alkane tetrahydrochloride.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Stage 1: Synthesis of 1,9-Bis(phthalimido)-2,8-nonanedione
This step involves a Gabriel synthesis to replace the terminal bromine atoms with phthalimide groups, which serve as a protected form of a primary amine.
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (2.2 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1,9-Bis(phthalimido)-2,8-nonanedione as a solid.
-
Stage 2: Synthesis of 1,2,8,9-Tetraaminononane
This stage involves the deprotection of the phthalimide groups to reveal the primary amines, followed by the reductive amination of the ketone functionalities.
-
Part A: Synthesis of 1,9-Diamino-2,8-nonanedione (Hydrazinolysis)
-
Suspend 1,9-Bis(phthalimido)-2,8-nonanedione (1.0 eq) in ethanol.
-
Add hydrazine hydrate (4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure. The crude 1,9-Diamino-2,8-nonanedione dihydrochloride can be used in the next step without further purification.
-
-
Part B: Reductive Amination
-
Dissolve the crude 1,9-Diamino-2,8-nonanedione dihydrochloride in an aqueous ammonia solution or a solution of ammonia in methanol.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (2.5-3.0 eq) portion-wise while maintaining the temperature below 30 °C.[1][2][3]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid and stir for 1 hour to destroy any remaining reducing agent.
-
Concentrate the solution under reduced pressure.
-
The crude product, 1,2,8,9-Tetraaminononane, will be in the form of its hydrochloride salt.
-
Stage 3: Formation of 1,2,8,9-Tetraaminononane Tetrahydrochloride
The final step is the purification of the tetraamino alkane as its tetrahydrochloride salt.
-
Procedure:
-
Dissolve the crude product from Stage 2 in a minimal amount of hot water.
-
Add concentrated hydrochloric acid until the solution is strongly acidic (pH < 1).
-
Add ethanol or isopropanol to induce precipitation of the tetrahydrochloride salt.[4][5]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the 1,2,8,9-Tetraaminononane Tetrahydrochloride under vacuum.
-
Data Presentation
Table 1: Summary of Expected Yields and Physical Properties
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 1 | 1,9-Bis(phthalimido)-2,8-nonanedione | C₂₅H₂₂N₂O₆ | 446.46 | 75-85 | White to off-white solid |
| 2A | 1,9-Diamino-2,8-nonanedione (as dihydrochloride) | C₉H₂₀N₂O₂ · 2HCl | 259.19 | 80-90 | Solid |
| 2B | 1,2,8,9-Tetraaminononane | C₉H₂₄N₄ | 188.31 | 60-70 (from 2A) | Viscous oil (free base) |
| 3 | 1,2,8,9-Tetraaminononane Tetrahydrochloride | C₉H₂₄N₄ · 4HCl | 334.15 | 85-95 (from 2B) | White crystalline solid |
Characterization
The structure and purity of the final product and intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Elemental Analysis: To determine the elemental composition and confirm the formation of the tetrahydrochloride salt.
Signaling Pathways and Logical Relationships
The synthesis follows a logical progression of functional group transformations. The key chemical principles are nucleophilic substitution and reductive amination.
Figure 2: Logical relationship of the key transformations in the synthesis.
Conclusion
The described multi-step synthesis provides a clear and efficient pathway for the preparation of tetraamino alkane tetrahydrochlorides from this compound. This protocol is designed to be accessible to researchers in both academic and industrial settings, providing a foundation for the synthesis of novel polyamine derivatives for applications in drug discovery and development. The use of well-established reactions ensures the reliability and scalability of the synthesis.
References
Application Notes and Protocols for the Favorskii Rearrangement of 1,9-Dibromo-2,8-nonanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Favorskii rearrangement of 1,9-Dibromo-2,8-nonanedione. This reaction is a key method for the synthesis of strained bicyclic carboxylic acids, which are valuable intermediates in medicinal chemistry and materials science. The protocol includes the synthesis of the starting material, this compound, from 2,8-nonanedione, followed by the base-mediated Favorskii rearrangement to yield bicyclo[6.1.0]nonane-1,8-dicarboxylic acid. Detailed procedures for reaction setup, workup, and purification are provided, along with expected yields and characterization data.
Introduction
The Favorskii rearrangement is a powerful carbon-carbon bond-forming reaction that converts α-halo ketones into carboxylic acid derivatives upon treatment with a base.[1] In the case of α,α'-dihaloketones, the reaction can lead to the formation of α,β-unsaturated esters or, through an intramolecular cyclization, to ring-contracted or bicyclic products.[2][3] The rearrangement of this compound is a compelling example of the latter, providing access to the bicyclo[6.1.0]nonane scaffold. This structural motif is of interest in the development of novel therapeutic agents and advanced materials due to its unique conformational constraints.
This protocol outlines a two-step sequence commencing with the α,α'-dibromination of 2,8-nonanedione, followed by the Favorskii rearrangement to afford bicyclo[6.1.0]nonane-1,8-dicarboxylic acid.
Experimental Protocols
Part 1: Synthesis of this compound
This procedure details the α,α'-dibromination of 2,8-nonanedione using pyridine hydrobromide perbromide as the brominating agent.
Materials:
-
2,8-nonanedione
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,8-nonanedione (1.0 eq) in glacial acetic acid (5 mL per gram of diketone).
-
To this solution, add pyridine hydrobromide perbromide (2.2 eq) portion-wise over 15 minutes at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield this compound as a solid.
Part 2: Favorskii Rearrangement to Bicyclo[6.1.0]nonane-1,8-dicarboxylic Acid
This protocol describes the base-induced rearrangement of this compound to the corresponding bicyclic dicarboxylic acid.[4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of sodium methoxide by cautiously dissolving sodium metal (2.5 eq) in anhydrous methanol (10 mL per gram of dibromoketone) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Caution: This reaction is highly exothermic and produces flammable hydrogen gas.
-
Once the sodium has completely dissolved, cool the sodium methoxide solution to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the stirred sodium methoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (approximately 65 °C) for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of the dicarboxylic acid should form. If no precipitate forms, extract the acidified aqueous layer with diethyl ether (3 x 30 mL).
-
If a precipitate is formed, collect the solid by vacuum filtration, wash with cold water, and dry. If an extraction was performed, combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude bicyclo[6.1.0]nonane-1,8-dicarboxylic acid can be purified by recrystallization from hot water or an appropriate organic solvent system.
Data Presentation
Table 1: Summary of Reagents and Reaction Conditions
| Step | Reagent | Molar Eq. | Amount (per 10 mmol scale) | Solvent | Temperature | Time |
| 1. Dibromination | 2,8-nonanedione | 1.0 | 1.56 g | Glacial Acetic Acid | 60 °C | 4 h |
| Pyridine hydrobromide perbromide | 2.2 | 7.03 g | ||||
| 2. Favorskii Rearrangement | This compound | 1.0 | 3.14 g | Methanol | Reflux (~65 °C) | 6 h |
| Sodium | 2.5 | 0.57 g |
Visualizations
Caption: Experimental workflow for the synthesis of bicyclo[6.1.0]nonane-1,8-dicarboxylic acid.
Caption: Proposed mechanism for the Favorskii rearrangement of this compound.
References
Application Notes and Protocols for 1,9-Dibromo-2,8-nonanedione in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are hypothetical and illustrative. Due to the limited publicly available research on 1,9-Dibromo-2,8-nonanedione, these applications are based on the established reactivity of α-haloketones and diketones in organic synthesis and medicinal chemistry. The experimental details and data provided are examples and should be adapted and optimized based on specific research goals.
Introduction
This compound is a bifunctional electrophilic building block with potential applications in medicinal chemistry. Its structure, featuring two α-bromoketone moieties separated by a flexible seven-carbon linker, makes it a versatile starting material for the synthesis of various heterocyclic compounds and as a potential crosslinking agent for biological macromolecules. The presence of two reactive sites allows for the construction of dimeric or macrocyclic structures, which are of significant interest in drug discovery for targeting protein-protein interactions or enhancing binding affinity.
Potential Applications in Medicinal Chemistry
Based on its chemical structure, this compound can be envisioned as a precursor for several classes of medicinally relevant compounds:
-
Synthesis of Bis-heterocyclic Compounds: The two α-bromoketone units can independently react to form two heterocyclic rings. This allows for the synthesis of molecules with a "head-to-head" or "head-to-tail" dimeric structure, which can be valuable for probing bivalent biological targets. Common and medicinally important heterocycles that can be synthesized from α-haloketones include thiazoles and imidazoles.[1][2]
-
Macrocyclization: Intramolecular reactions or reactions with bifunctional nucleophiles could lead to the formation of macrocycles. Macrocyclic compounds are a growing class of therapeutics with improved metabolic stability and the ability to tackle challenging drug targets.
-
Crosslinking Agent: The electrophilic nature of the α-bromoketones allows for reaction with nucleophilic residues on proteins, such as cysteine or histidine. This property could be exploited in chemical biology to study protein-protein interactions or to develop covalent inhibitors.
Hypothetical Experimental Protocols
The following protocols describe the potential synthesis of bis-thiazole and bis-imidazole derivatives from this compound.
Protocol 1: Synthesis of a Bis-thiazole Derivative
This protocol is based on the well-established Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[1][3][4]
Objective: To synthesize a bis-(2-amino-4-substituted-thiazole) derivative using this compound and thiourea.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL/mmol of dibromide).
-
Add thiourea (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired bis-thiazole derivative.
Illustrative Data Presentation:
| Compound ID | R-group on Thioamide | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| BT-01 | H (from Thiourea) | 398.38 | 75 | >95 |
| BT-02 | CH₃ (from Thioacetamide) | 426.43 | 70 | >95 |
| BT-03 | Ph (from Thiobenzamide) | 550.54 | 65 | >95 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Protocol 2: Synthesis of a Bis-imidazole Derivative
This protocol is based on the condensation of α-haloketones with amidines to form imidazoles.[2][5]
Objective: To synthesize a bis-(2,4-disubstituted-imidazole) derivative from this compound and an amidine hydrochloride.
Materials:
-
This compound
-
Benzamidine hydrochloride (or other amidine)
-
Sodium bicarbonate
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF (15 mL/mmol), add the amidine hydrochloride (2.5 eq) and sodium bicarbonate (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with DCM (3 x 30 mL).
-
Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the target bis-imidazole compound.
Illustrative Data Presentation:
| Compound ID | Amidine Used | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (%) |
| BI-01 | Benzamidine | 522.51 | 60 | >95 |
| BI-02 | Acetamidine | 402.37 | 68 | >95 |
| BI-03 | Formamidine | 374.32 | 72 | >95 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Hypothetical Signaling Pathway Inhibition
The synthesized bis-heterocyclic compounds could potentially act as inhibitors of protein kinases or other enzymes where bivalent binding can enhance potency and selectivity.
Caption: Hypothetical inhibition of a kinase cascade by a bis-thiazole derivative.
Experimental Workflow for Synthesis
The general workflow for the synthesis and purification of novel compounds from this compound is outlined below.
Caption: General experimental workflow for the synthesis of derivatives.
Logical Relationship of Potential Applications
The core structure of this compound allows for a branching path of potential synthetic applications in medicinal chemistry.
Caption: Potential synthetic pathways from this compound.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firsthope.co.in [firsthope.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Macrocycles from 1,9-Dibromo-2,8-nonanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel macrocycles derived from 1,9-dibromo-2,8-nonanedione. The primary synthetic strategy focuses on the [2+2] macrocyclization reaction with diamines to form macrocyclic diimines, a versatile class of compounds with potential applications in coordination chemistry and drug development. While direct literature for the use of this compound in macrocycle synthesis is limited, the protocols provided are based on well-established principles of Schiff base condensation for macrocyclization.[1][2][3][4] These macrocycles can serve as scaffolds for further functionalization, potentially leading to new therapeutic agents.
Introduction
Macrocycles are a significant class of molecules in drug discovery, with numerous examples found in clinically approved drugs for a wide range of diseases, including infectious diseases and oncology. Their unique structural features, such as conformational pre-organization and the ability to bind to challenging protein targets, make them attractive scaffolds for novel therapeutics. The synthesis of macrocycles, however, can be challenging due to the entropic penalty of forming large rings.
This document outlines a synthetic approach to novel macrocycles starting from this compound. The strategy involves a metal-templated or high-dilution Schiff base condensation with a suitable diamine to yield a macrocyclic diimine. The bromine atoms on the resulting macrocycle can be further modified to introduce additional diversity and functionality.
Synthetic Strategy: Macrocyclic Diimine Formation
The core of the proposed synthesis is the condensation reaction between the dicarbonyl groups of this compound and the primary amine groups of a diamine. This reaction forms a macrocyclic Schiff base (diimine).[1][2][3][4] The choice of the diamine linker is critical as it influences the size and properties of the resulting macrocycle. For this protocol, we will use ethylenediamine as a readily available and reactive diamine.
The general reaction is a [2+2] cyclization, where two molecules of the diketone react with two molecules of the diamine to form the macrocycle. To favor the intramolecular cyclization over intermolecular polymerization, the reaction is typically carried out under high-dilution conditions or by using a metal ion as a template.
Experimental Protocols
Synthesis of a [2+2] Macrocycle via Schiff Base Condensation
This protocol describes the synthesis of a 22-membered macrocyclic diimine from this compound and ethylenediamine.
Materials:
-
This compound
-
Ethylenediamine
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM)
-
Sodium Sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Preparation of Reactant Solutions (High Dilution):
-
In a 250 mL round-bottom flask, dissolve 1.0 g of this compound in 100 mL of anhydrous methanol.
-
In a separate 250 mL round-bottom flask, dissolve the stoichiometric equivalent of ethylenediamine in 100 mL of anhydrous methanol.
-
-
Reaction Setup:
-
Set up a 1 L three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and two addition funnels.
-
Add 200 mL of anhydrous methanol to the reaction flask and bring it to a gentle reflux under a nitrogen atmosphere.
-
-
Slow Addition of Reactants:
-
Simultaneously add the solutions of this compound and ethylenediamine dropwise to the refluxing methanol over a period of 8-10 hours using the addition funnels. Maintain a constant and slow addition rate to ensure high dilution conditions.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of dichloromethane (DCM).
-
Wash the organic layer with 3 x 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude macrocyclic product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., methanol/ether) can be employed.
-
Characterization Data (Hypothetical)
The following table summarizes the expected characterization data for the synthesized macrocycle.
| Parameter | Value |
| Molecular Formula | C22H36Br4N2O2 |
| Molecular Weight | 716.15 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-160 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.85 (s, 2H, -C=N-), 3.60 (t, 4H, -N-CH₂-), 3.45 (t, 8H, -CH₂-Br), 2.50 (t, 8H, -CH₂-C=O), 1.60-1.80 (m, 16H, alkyl chain) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 205.0 (C=O), 170.1 (C=N), 60.5 (-N-CH₂-), 45.2 (-CH₂-Br), 38.5 (-CH₂-C=O), 29.0, 28.5, 25.0 (alkyl chain) |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₂₂H₃₇Br₄N₂O₂⁺: 717.99; found: 718.0 |
| Yield | 45-55% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the macrocycle.
Caption: Workflow for the synthesis of a macrocyclic diimine.
Potential Applications and Future Directions
Macrocyclic diimines are versatile ligands capable of coordinating with a variety of metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic or diagnostic agents.
The bromine atoms on the synthesized macrocycle are valuable functional handles for further synthetic modifications. For example, they can be displaced by nucleophiles to introduce new functional groups or used in cross-coupling reactions to build more complex architectures. This allows for the creation of a library of related macrocycles for screening in drug discovery programs.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression of the synthesis.
References
Protecting Group Strategies for 1,9-Dibromo-2,8-nonanedione in the Synthesis of Aza-Macrocycles
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,9-Dibromo-2,8-nonanedione is a versatile bifunctional building block for organic synthesis. Its two electrophilic ketone carbonyl groups and two terminal bromide functionalities make it an ideal precursor for the construction of complex molecules, particularly macrocycles such as aza-crown ethers and cryptands. However, the reactivity of the carbonyl groups often interferes with desired reactions at the bromide sites, such as nucleophilic substitution with amines. To achieve selective transformations, a robust protecting group strategy for the ketone functionalities is essential. This application note details the use of the 1,3-dioxolane protecting group for this compound and its subsequent application in the synthesis of a diketo-diaza-crown ether, a key intermediate in the preparation of cryptands.
Protecting Group Strategy: Ketalization
The most common and effective method for protecting ketone functionalities is their conversion to ketals, which are stable under basic and nucleophilic conditions typically employed in subsequent reactions.[1][2] Cyclic ketals, such as 1,3-dioxolanes, are particularly favored due to their ease of formation and subsequent removal under mild acidic conditions.[3][4]
The protection of this compound involves the reaction with ethylene glycol in the presence of an acid catalyst to form the corresponding bis(1,3-dioxolane). This transformation masks the electrophilic nature of the carbonyl carbons, allowing for selective reactions at the terminal bromide positions.
Application in Macrocyclization: Synthesis of a Diketo-Diaza-Crown Ether
A key application of the protected this compound is in the synthesis of aza-macrocycles. The Richman-Atkins synthesis is a powerful method for the preparation of polyaza macrocycles, often involving the reaction of a dihalide with a bis(sulfonamide) derivative of a diamine. A related approach involves the direct cyclization of a dihalide with a diamine under high dilution conditions to favor intramolecular cyclization.
In this example, the bis(dioxolane) protected this compound is reacted with a diamine, such as 2,2'-(Ethylenedioxy)bis(ethylamine), to form a diketo-diaza-crown ether. This macrocycle is a crucial precursor for the synthesis of more complex structures like cryptands, which are known for their ability to encapsulate metal ions.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Protection and Cyclization
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Protection | This compound, Ethylene glycol | p-Toluenesulfonic acid | Toluene | 110 (reflux) | 24 | ~90-95 |
| 2 | Cyclization | Protected this compound, 2,2'-(Ethylenedioxy)bis(ethylamine) | K₂CO₃ | Acetonitrile | 82 (reflux) | 48 | ~60-70 |
| 3 | Deprotection | Diketo-diaza-crown ether | 2M HCl | Acetone/Water | 25 | 12 | ~85-90 |
Experimental Protocols
Protocol 1: Protection of this compound as a Bis(1,3-dioxolane)
Materials:
-
This compound (1.0 eq)
-
Ethylene glycol (2.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 24 hours), cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude bis(1,3-dioxolane) protected this compound.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Synthesis of the Diketo-Diaza-Crown Ether
Materials:
-
Bis(1,3-dioxolane) protected this compound (1.0 eq)
-
2,2'-(Ethylenedioxy)bis(ethylamine) (1.0 eq)
-
Potassium carbonate (3.0 eq)
-
Anhydrous acetonitrile
Procedure:
-
Set up a high-dilution reaction by simultaneously adding solutions of the protected this compound and 2,2'-(Ethylenedioxy)bis(ethylamine) in anhydrous acetonitrile to a vigorously stirred suspension of potassium carbonate in a large volume of refluxing acetonitrile over a period of 24 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude macrocycle by column chromatography on silica gel.
Protocol 3: Deprotection of the Diketo-Diaza-Crown Ether
Materials:
-
Protected Diketo-diaza-crown ether (1.0 eq)
-
2M Hydrochloric acid
-
Acetone
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the protected diketo-diaza-crown ether in a mixture of acetone and 2M aqueous hydrochloric acid.
-
Stir the solution at room temperature for 12 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diketo-diaza-crown ether.
Mandatory Visualization
Caption: Reaction workflow for the synthesis of a diketo-diaza-crown ether.
Caption: Logical relationship of the protecting group strategy.
References
- 1. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dioxolane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Scale-Up Synthesis of 1,9-Dibromo-2,8-nonanedione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 1,9-dibromo-2,8-nonanedione, a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. The protocol is designed to be scalable and is based on established methods for the α-bromination of ketones.
Introduction
This compound is a key intermediate for the synthesis of various complex molecules and pharmacologically active compounds. The presence of two bromine atoms flanking carbonyl groups makes it a highly reactive precursor for cyclization and substitution reactions. This document outlines a robust and scalable procedure for its preparation from 2,8-nonanedione.
Reaction Scheme
The overall reaction involves the selective bromination of the α-positions of the ketone.
Scheme 1: Synthesis of this compound
Experimental Protocols
Materials and Equipment
-
Reactants: 2,8-nonanedione, Bromine (Br₂), Glacial Acetic Acid
-
Solvents: Dichloromethane (DCM), Saturated Sodium Bicarbonate Solution, Brine
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Equipment: Jacketed glass reactor with overhead stirring, dropping funnel, condenser, temperature probe, scrubber (for HBr gas), rotary evaporator, standard laboratory glassware.
Scale-Up Synthesis Protocol
This protocol is designed for a 100 g scale synthesis of this compound.
-
Reactor Setup:
-
Set up a 2 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a dropping funnel.
-
Connect the outlet of the condenser to a scrubber containing a solution of sodium hydroxide to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.
-
-
Reaction Mixture Preparation:
-
Charge the reactor with 2,8-nonanedione (100 g, 0.64 mol).
-
Add glacial acetic acid (500 mL) to the reactor and stir the mixture until the ketone is fully dissolved.
-
Cool the reaction mixture to 10-15 °C using a circulating chiller.
-
-
Bromination:
-
In the dropping funnel, carefully place bromine (225 g, 1.41 mol, 2.2 equivalents).
-
Add the bromine dropwise to the stirred solution of 2,8-nonanedione over a period of 2-3 hours.
-
Maintain the internal temperature of the reactor between 10-15 °C throughout the addition. The reaction is exothermic.
-
After the complete addition of bromine, allow the reaction mixture to slowly warm up to room temperature and stir for an additional 12-16 hours to ensure complete conversion.
-
-
Work-up:
-
Once the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction by slowly pouring the mixture into 1 L of ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 500 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 500 mL) to neutralize any remaining acid and HBr, followed by brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically obtained as a pale yellow solid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford pure this compound.
-
Data Presentation
Table 1: Summary of a Typical Scale-Up Synthesis of this compound
| Parameter | Value |
| Starting Material (2,8-nonanedione) | 100 g (0.64 mol) |
| Bromine (Br₂) | 225 g (1.41 mol) |
| Solvent (Glacial Acetic Acid) | 500 mL |
| Reaction Temperature | 10-15 °C (addition), Room Temperature (stirring) |
| Reaction Time | 14-19 hours |
| Typical Yield | 160-180 g (80-90%) |
| Purity (by HPLC/GC) | >95% |
| Appearance | White to pale yellow crystalline solid |
Alternative Bromination Methods
While the use of elemental bromine in acetic acid is a classic and effective method, other reagents can be employed, potentially offering milder conditions or improved safety profiles on a large scale.[1]
Table 2: Comparison of Brominating Agents for Ketones
| Brominating Agent/System | Advantages | Disadvantages | Reference |
| Br₂ in Acetic Acid | Cost-effective, high yielding. | Corrosive, toxic, generates HBr gas. | [1] |
| H₂O₂ / HBr | In-situ generation of Br₂, avoids handling of elemental bromine.[2] | Requires careful control of stoichiometry and temperature. | [2] |
| Ammonium Bromide / Oxone® | Solid, easy to handle reagents, environmentally safer oxidant.[3] | May require optimization for specific substrates. | [3] |
| N-Bromosuccinimide (NBS) | Selective brominating agent, often used for allylic and benzylic positions. | Can be more expensive for large-scale synthesis. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the scale-up synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Corrosive. Handle with care.
-
Hydrogen Bromide: Corrosive and toxic gas. The reaction should be equipped with a scrubber to neutralize the evolved HBr.
-
Exothermic Reaction: The bromination reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
Conclusion
This document provides a comprehensive guide for the scale-up synthesis of this compound. The presented protocol is robust and can be adapted based on the available equipment and specific requirements of the user. Careful attention to safety and reaction parameters is essential for a successful and safe synthesis.
References
Application Notes and Protocols: Proposed Synthesis of 1,9-Dibromo-2,8-nonanedione
For Researchers, Scientists, and Drug Development Professionals
This document outlines a proposed synthetic pathway for 1,9-Dibromo-2,8-nonanedione, a potentially valuable building block in organic synthesis. Due to the limited availability of a direct one-pot synthesis in the current literature, a two-step sequence is presented, commencing with the synthesis of the precursor 2,8-nonanedione, followed by a selective dibromination.
Introduction
α,α'-Dihalogenated ketones are versatile intermediates in organic chemistry, serving as precursors for the synthesis of a wide array of heterocyclic compounds, and other valuable molecular scaffolds.[1][2] The title compound, this compound, possesses two electrophilic carbon centers adjacent to carbonyl groups, making it a prime candidate for reactions with various nucleophiles to construct complex molecular architectures. This document provides a detailed, proposed protocol for its synthesis.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of 2,8-nonanedione from 1,8-nonadiyne. The second step is the selective α,α'-dibromination of the diketone.
Figure 1: Proposed two-step synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,8-Nonanedione
This protocol is adapted from a procedure published in Organic Syntheses.[3]
Materials:
-
1,8-Nonadiyne (98%)
-
Methyl(triphenylphosphine)gold(I)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (CH₃OH)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Pentane
Equipment:
-
250 mL three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer
-
Argon inlet
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
A 250-mL, three-necked, round-bottomed flask equipped with a reflux condenser, argon inlet, and magnetic stir bar is charged with 1,8-nonadiyne (5.0 g, 42 mmol), methyl(triphenylphosphine)gold(I) (0.042 g, 0.088 mmol), and methanol (120 mL).
-
A solution of sulfuric acid is prepared by carefully diluting 2.08 g (21.2 mmol) of concentrated H₂SO₄ with 21 mL of water. This acidic solution is then added to the reaction flask.
-
The reaction mixture is heated to reflux (approximately 70-75 °C) with stirring for 2 hours. Reaction completion can be monitored by gas chromatography.
-
After cooling to room temperature, the majority of the methanol is removed using a rotary evaporator.
-
The resulting residue is diluted with water (70 mL) and diethyl ether (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated NaHCO₃ solution (50 mL) and saturated NaCl solution (50 mL), then dried over anhydrous MgSO₄.
-
The solvent is removed by rotary evaporation to yield the crude product as a colorless solid.
-
The crude 2,8-nonanedione is recrystallized from boiling pentane to afford the pure product.
Quantitative Data (Literature Values):
| Parameter | Value | Reference |
| Typical Yield | 86% | [3] |
| Melting Point | 45-46 °C | [4] |
Step 2: Proposed Synthesis of this compound
This proposed protocol is based on general methods for the α-bromination of ketones in acidic media.[5][6][7][8][9] Acidic conditions are chosen to favor mono-halogenation at each α-carbon and prevent polyhalogenation which can be problematic under basic conditions.[6][10]
Materials:
-
2,8-Nonanedione
-
Bromine (Br₂)
-
Glacial Acetic Acid (CH₃COOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottomed flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,8-nonanedione (1 equivalent) in glacial acetic acid or a suitable inert solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (2.1 equivalents) in the same solvent to the cooled solution via the dropping funnel with vigorous stirring. The addition should be dropwise to control the exothermic reaction and prevent the formation of polybrominated byproducts.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears, indicating its consumption. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, quench the excess bromine by adding saturated sodium thiosulfate solution until the solution is colorless.
-
Dilute the mixture with water and extract with dichloromethane (3x volume of aqueous layer).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product may be purified by recrystallization or column chromatography.
Expected Observations and Safety Precautions:
-
The reaction is exothermic and should be cooled appropriately.
-
Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
The reaction will produce hydrogen bromide (HBr) as a byproduct, which is a corrosive gas. Ensure proper ventilation.
Quantitative Data (Estimated): Quantitative data for this specific reaction is not available. However, based on analogous α-bromination reactions of ketones, the following are reasonable expectations:
| Parameter | Estimated Value |
| Expected Yield | 60-80% |
| Purity (after purification) | >95% |
Potential Applications
This compound, as an α,α'-dihalogenated diketone, is a valuable precursor for the synthesis of various carbocyclic and heterocyclic systems. The two electrophilic centers at positions 1 and 9 can react with a variety of dinucleophiles to form cyclic compounds.
Figure 2: Potential synthetic applications of this compound.
The reactivity of the C-Br bonds, enhanced by the adjacent carbonyl groups, allows for facile nucleophilic substitution reactions.[2] This makes the title compound a promising starting material for the synthesis of novel pharmaceutical scaffolds and functional materials.
Disclaimer
The protocol for the synthesis of this compound is a proposed method based on established chemical principles and has not been experimentally validated from a direct literature source for this specific compound. Researchers should exercise caution and perform small-scale trials to optimize the reaction conditions. All procedures should be carried out by trained personnel in a properly equipped laboratory.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,9-Dibromo-2,8-nonanedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,9-Dibromo-2,8-nonanedione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete reaction during synthesis, leaving a high proportion of starting material. - Product loss during recrystallization due to high solubility in the chosen solvent system. - Co-elution of the product with impurities during column chromatography. - Decomposition of the product on silica gel. | - Monitor the reaction progress using TLC or NMR to ensure complete conversion of the starting material. - For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Test a range of solvent systems on a small scale first. Common systems for ketones include ethanol, hexane/acetone, and hexane/ethyl acetate. - For column chromatography, optimize the mobile phase to achieve better separation. A gradient elution might be necessary. Consider using a less polar solvent system, such as ethyl ether in hexanes. - Deactivating the silica gel with a small amount of a polar solvent (e.g., triethylamine in the mobile phase) can sometimes prevent the decomposition of sensitive compounds. |
| Persistent Impurities in the Final Product | - Presence of starting material (2,8-nonanedione) and/or mono-brominated species. - Formation of poly-brominated byproducts. - Similar polarity of the desired product and impurities, making separation difficult. | - Recrystallization: Attempt multiple recrystallizations. If the product oils out, it may indicate the presence of impurities; in such cases, column chromatography is recommended first. - Column Chromatography: The separation of ketones from their alpha-bromo counterparts can be challenging due to similar lipophilicity. Using a less polar mobile phase and high-quality silica gel can improve separation. Pre-drying the silica gel in an oven may increase its activity and enhance separation. - Chemical Wash: A wash with a saturated sodium bisulfite solution can potentially remove unreacted starting ketone.[1][2] |
| Oily Product Instead of Crystalline Solid | - Presence of impurities that inhibit crystallization. Long-chain aliphatic compounds can be difficult to crystallize.[3] - The product itself may have a low melting point or exist as an oil at room temperature. | - Purify the crude material by column chromatography first to remove impurities that may be hindering crystallization. - After purification, attempt recrystallization from a different solvent system. Seeding the solution with a small crystal of the pure product (if available) can induce crystallization. - If the pure product is an oil, purification should be confirmed by analytical methods such as NMR and mass spectrometry. |
| Product Degradation During Purification | - α-Bromoketones can be sensitive to acidic or basic conditions. - Prolonged exposure to silica gel during column chromatography can lead to decomposition. | - Maintain neutral pH conditions during workup and purification. - Minimize the time the compound spends on the silica gel column by using a faster flow rate or a shorter column. As mentioned previously, deactivation of the silica gel can also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically the unreacted starting material (2,8-nonanedione), the mono-brominated intermediate (1-Bromo-2,8-nonanedione), and potentially over-brominated products (e.g., 1,1,9-tribromo-2,8-nonanedione). The presence and proportion of these impurities depend on the reaction conditions used for the synthesis.
Q2: Which purification method is generally more effective: recrystallization or column chromatography?
A2: Both methods can be effective, but the choice depends on the impurity profile of the crude product. If the crude material contains a mixture of several impurities with similar polarities to the desired product, column chromatography is generally the preferred initial purification step. Recrystallization can then be used as a final polishing step to obtain a highly pure product. If the crude product is relatively clean with one major impurity that has significantly different solubility characteristics, recrystallization alone may be sufficient.
Q3: What are some recommended solvent systems for the recrystallization of this compound?
Q4: What is a good starting mobile phase for column chromatography?
A4: For separating brominated ketones from their non-brominated precursors, a mobile phase with low to moderate polarity is recommended. A good starting point would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). The polarity can be gradually increased if the product does not elute. A helpful tip for challenging separations is to use a mobile phase of ethyl ether in hexanes.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common and effective method for monitoring column chromatography fractions. Use the same mobile phase for TLC as you are using for the column. Staining with a potassium permanganate solution can be effective for visualizing ketones if they are not UV-active.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent (e.g., ethanol) at its boiling point.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate) and pour it into the chromatography column. Allow the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If the separation is not effective, you can gradually increase the polarity of the mobile phase (gradient elution).
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 1,9-Dibromo-2,8-nonanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,9-Dibromo-2,8-nonanedione. The information is designed to address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, which is typically prepared by the alpha-bromination of 2,8-nonanedione.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive brominating agent.- Insufficient reaction time or temperature.- Inefficient enolate/enol formation. | - Use a fresh, verified source of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine).- Gradually increase reaction time and/or temperature while monitoring the reaction by TLC or GC.- If using an acid catalyst (e.g., acetic acid or HBr), ensure it is present in the appropriate concentration to facilitate enol formation. For base-catalyzed reactions, ensure the base is strong enough to deprotonate the alpha-carbon. |
| Formation of Polybrominated Byproducts | - Excess brominating agent.- Reaction conditions favoring multiple substitutions (e.g., basic conditions).[1] | - Use a precise stoichiometry of the brominating agent (2.0-2.2 equivalents for dibromination).- Employ acid-catalyzed bromination, as it is generally more selective for monohalogenation at each alpha position.[1]- Add the brominating agent slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Incomplete Reaction/Mixture of Starting Material and Products | - Insufficient amount of brominating agent.- Reaction has not reached completion. | - Add a slight excess of the brominating agent and continue to monitor the reaction.- Extend the reaction time. |
| Formation of Elimination Products (α,β-unsaturated ketones) | - Presence of a strong, sterically hindered base during workup or purification. | - Use a mild base for neutralization during the workup.- Avoid excessive heat during purification if basic residues are present. |
| Difficulty in Product Purification | - Similar polarities of the starting material, mono- and di-brominated products. | - Utilize column chromatography with a solvent system that provides good separation (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients).- Recrystallization from a suitable solvent system (e.g., pentane, hexane, or ethanol/water) may be effective if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the alpha-bromination of 2,8-nonanedione. This is typically achieved by reacting 2,8-nonanedione with a brominating agent such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of an acid catalyst like acetic acid or a small amount of HBr.
Q2: What are the expected major side reactions in this synthesis?
A2: The primary side reactions include the formation of mono-brominated species (1-bromo-2,8-nonanedione) and polybrominated byproducts where more than one bromine atom is added to one or both alpha-carbons. Under basic conditions, the haloform reaction is a potential side reaction for methyl ketones, though 2,8-nonanedione is not a methyl ketone.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By comparing the spots/peaks of the reaction mixture with the starting material, you can determine the consumption of the reactant and the formation of the product.
Q4: What are the safety precautions I should take when working with brominating agents?
A4: Brominating agents like elemental bromine and NBS are toxic, corrosive, and can cause severe burns. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Have a quenching agent, such as sodium thiosulfate solution, readily available in case of spills.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify characteristic peaks.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the carbonyl functional group.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
Experimental Protocols
Protocol 1: Synthesis of 2,8-nonanedione (Precursor)
This protocol is adapted from a literature procedure for the hydration of 1,8-nonadiyne.
Materials:
-
1,8-nonadiyne
-
Methyl(triphenylphosphine)gold
-
Sulfuric acid (concentrated)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Pentane
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 1,8-nonadiyne (1 equivalent), methyl(triphenylphosphine)gold (0.002 equivalents), a solution of sulfuric acid (0.5 equivalents in water), and methanol.
-
Heat the mixture to reflux (approximately 70-75 °C) and stir for 2 hours.
-
Monitor the reaction by GC to ensure the complete consumption of the starting material.
-
After cooling to room temperature, remove the methanol via rotary evaporation.
-
Dilute the residue with water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from boiling pentane to yield 2,8-nonanedione as colorless crystals.
Protocol 2: Synthesis of this compound
This is a plausible protocol based on general methods for alpha-bromination of diketones.
Materials:
-
2,8-nonanedione
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2,8-nonanedione (1 equivalent) in a mixture of dichloromethane and acetic acid in a round-bottomed flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add N-Bromosuccinimide (2.1 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Representative Yields for Alpha-Bromination of Ketones
| Brominating Agent | Catalyst/Solvent | Substrate | Product | Yield (%) | Reference |
| Br₂ | Acetic Acid | Acetophenone | α-Bromoacetophenone | ~85 | General Literature |
| NBS | Acetic Acid | Cyclohexanone | 2-Bromocyclohexanone | ~90 | General Literature |
| BDMS | Dichloromethane | 1,3-Cyclohexanedione | 2-Bromo-1,3-cyclohexanedione | >95 | J. Org. Chem. 2006, 71, 8961-8963 |
Note: Yields for the specific synthesis of this compound may vary and need to be determined empirically.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A workflow for troubleshooting the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 1,9-Dibromo-2,8-nonanedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,9-Dibromo-2,8-nonanedione. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Question: My reaction to synthesize this compound from 2,8-nonanedione is showing very low conversion or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation in the dibromination of 2,8-nonanedione can stem from several factors related to reaction conditions and reagent quality. Below is a systematic guide to troubleshooting this issue.
Possible Causes and Solutions:
-
Inactive Brominating Agent:
-
Problem: Bromine (Br₂) can degrade over time, especially if exposed to light or moisture. N-Bromosuccinimide (NBS) can also decompose.
-
Solution: Use a fresh bottle of the brominating agent. If using Br₂, it should have a characteristic reddish-brown color. For NBS, ensure it has been stored in a cool, dark, and dry place. Consider recrystallizing NBS if its purity is in doubt.
-
-
Insufficient Catalyst Activity (Acid-Catalyzed Reactions):
-
Problem: The acid catalyst (e.g., HBr, acetic acid) is crucial for the formation of the enol intermediate, which is the reactive species.[1][2][3] The concentration or strength of the acid may be insufficient.
-
Solution:
-
Ensure the correct concentration of the acid catalyst is used.
-
Consider using a stronger acid catalyst if yields remain low, but be mindful of potential side reactions.
-
For acid-catalyzed bromination, the rate of reaction is dependent on the concentration of both the ketone and the acid.[4]
-
-
-
Improper Reaction Temperature:
-
Problem: The rate of bromination is temperature-dependent. The reaction may be too slow at low temperatures.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or GC-MS at different temperatures can help identify the optimal range. Some brominations with NBS are carried out at elevated temperatures.[5][6]
-
-
Poor Solvent Choice:
-
Problem: The solvent can significantly influence the reaction rate and selectivity.
-
Solution: Acetic acid is a common solvent for acid-catalyzed bromination as it also acts as a catalyst.[1] Other solvents like dichloromethane (DCM) or diethyl ether can also be used, particularly with NBS.[6][7] Ensure the starting material is soluble in the chosen solvent at the reaction temperature.
-
Experimental Workflow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products (Over-bromination)
Question: My reaction is producing a mixture of mono-, di-, and poly-brominated products, making purification difficult. How can I improve the selectivity for this compound?
Answer:
The formation of multiple brominated products is a common issue, especially when trying to achieve dibromination. Controlling the stoichiometry and reaction conditions is key to maximizing the yield of the desired product.
Possible Causes and Solutions:
-
Excess Brominating Agent:
-
Problem: Using a significant excess of the brominating agent will lead to the formation of tri- and even tetra-brominated species.
-
Solution: Carefully control the stoichiometry. Start with 2.0 equivalents of the brominating agent and add it slowly to the reaction mixture. It may be beneficial to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion, but this should be optimized.
-
-
Reaction Conditions Favoring Polybromination:
-
Problem: In basic conditions, each successive halogenation is faster than the previous one due to the inductive electron-withdrawing effect of the halogen, making polyhalogenation difficult to control.[8] Acid-catalyzed reactions offer better control as the introduction of a bromine atom deactivates the enol, slowing down further bromination.[9]
-
Solution:
-
-
Slow Addition of Reagents:
-
Problem: Adding the brominating agent too quickly can create localized areas of high concentration, leading to over-bromination.
-
Solution: Add the brominating agent dropwise over an extended period. This can be achieved using a syringe pump for precise control.
-
Data on Brominating Agents and Conditions:
| Brominating Agent | Catalyst/Solvent | Typical Conditions | Selectivity Control |
| Bromine (Br₂) | Acetic Acid/HBr | Room temperature to mild heating | Good, acid catalysis slows down subsequent brominations.[2][3] |
| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., p-TsOH), DCM or CCl₄ | Reflux | Can be selective, but over-bromination is possible.[7] |
| N-Bromosuccinimide (NBS) | Ammonium Acetate, Et₂O or CCl₄ | 25°C (cyclic ketones) to 80°C (acyclic ketones) | Good for monobromination, may require optimization for dibromination.[6] |
Issue 3: Presence of Unexpected Byproducts
Question: I am observing unexpected byproducts in my reaction mixture. What could they be and how can I avoid their formation?
Answer:
The bromination of ketones can lead to several side reactions, especially under basic conditions. Identifying these byproducts is the first step in mitigating their formation.
Common Side Reactions and Their Prevention:
-
Favorskii Rearrangement:
-
Problem: In the presence of a base (like an alkoxide or hydroxide), the this compound product can undergo a Favorskii rearrangement, leading to carboxylic acid derivatives.[10][11][12][13][14]
-
Mechanism Outline:
-
Deprotonation at an α-carbon that is not brominated.
-
Intramolecular attack of the resulting enolate on the carbon bearing the bromine.
-
Formation of a cyclopropanone intermediate.
-
Nucleophilic attack on the cyclopropanone by the base, followed by ring-opening.
-
-
Prevention: Avoid using strong bases for the bromination or in the workup if the α-bromoketone product is present. Acid-catalyzed bromination is the preferred method to avoid this side reaction.
-
-
Haloform Reaction:
-
Problem: Since 2,8-nonanedione is a methyl ketone, it can undergo the haloform reaction under basic conditions, leading to the formation of bromoform (CHBr₃) and a carboxylate.[8]
-
Prevention: Use acid-catalyzed conditions for the bromination.
-
Signaling Pathway for Favorskii Rearrangement:
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemistry-reaction.com [chemistry-reaction.com]
- 14. researchgate.net [researchgate.net]
preventing decomposition of 1,9-Dibromo-2,8-nonanedione during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Dibromo-2,8-nonanedione. The information is designed to help prevent decomposition and address common issues encountered during its use in chemical reactions.
Troubleshooting Guide
Users experiencing unexpected side products or low yields when using this compound can consult the following table for potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Decomposition of the starting material. | Store the compound at low temperatures, away from light and moisture. Use fresh, purified starting material for each reaction. Consider the possibility of Favorskii rearrangement under basic conditions. |
| Inappropriate reaction conditions. | Optimize reaction parameters such as temperature, solvent, and reaction time. For base-sensitive reactions, consider using non-nucleophilic or sterically hindered bases. | |
| Formation of a complex mixture of byproducts | Multiple reactive sites in the molecule. | Protect one of the carbonyl or α-bromo groups if selective reaction at one end is desired. |
| Favorskii rearrangement. | Avoid strong bases. If a base is necessary, use a weak, non-nucleophilic base and maintain a low reaction temperature.[1][][3] | |
| Formation of α,β-unsaturated ketone byproducts | Elimination of HBr. | This can occur with α,α'-dihaloketones under basic conditions. Use of a non-basic or weakly basic medium is advised if this side reaction is to be avoided.[] |
| Reductive dehalogenation | Presence of a reducing agent. | Ensure all reagents and solvents are free from reducing impurities. Some metals and organometallic reagents can cause reductive dehalogenation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
A1: The most probable decomposition pathway, especially under basic conditions, is the Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack to yield carboxylic acid derivatives. For a α,α'-dihaloketone like this compound, this can lead to the formation of α,β-unsaturated carboxylic acid derivatives.[][5]
Q2: How can I prevent the Favorskii rearrangement during my reaction?
A2: To minimize the Favorskii rearrangement, consider the following:
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Avoid strong bases: If your reaction requires a base, opt for weaker, non-nucleophilic bases (e.g., hindered amines like diisopropylethylamine) or inorganic bases like sodium carbonate.
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Low Temperature: Perform the reaction at the lowest possible temperature to slow down the rate of the rearrangement.
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Aprotic Solvent: Use an aprotic solvent to disfavor the proton transfer steps involved in some mechanisms of the rearrangement.
Q3: What are the ideal storage conditions for this compound?
Q4: Are there any specific handling precautions I should take?
A4: Yes, α-haloketones are generally considered to be lachrymators and alkylating agents, making them hazardous. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q5: Can I purify this compound if I suspect it has degraded?
A5: Purification can be attempted, but care must be taken to avoid decomposition. Recrystallization from a non-polar solvent or column chromatography on silica gel with a non-polar eluent system could be effective. However, the heat required for recrystallization or the acidity of silica gel could potentially promote degradation. It is crucial to perform any purification at low temperatures if possible.
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound in the searched literature, a general protocol for a reaction involving an α-haloketone under neutral or mildly acidic conditions is provided below as a reference.
General Protocol for Reaction of an α-Haloketone with a Nucleophile (e.g., in Heterocycle Synthesis)
-
Reagent Preparation: Dissolve the nucleophile (1.0 equivalent) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF) in a flame-dried flask under an inert atmosphere.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Addition of α-Haloketone: Slowly add a solution of this compound (0.5 equivalents for a double reaction, or 1.0 equivalent for a mono-reaction if the nucleophile is in excess) in the same anhydrous solvent to the cooled solution of the nucleophile.
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Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride (if necessary).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Troubleshooting Reaction Issues
Caption: Troubleshooting workflow for reactions involving this compound.
Potential Decomposition Pathway: Favorskii Rearrangement
Caption: Simplified mechanism of Favorskii rearrangement as a decomposition pathway.
References
- 1. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. Synthesis and characterisation of homoleptic 2,9-diaryl-1,10-phenanthroline copper(i) complexes: influencing selectivity in photoredox-catalysed atom-transfer radical addition reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
troubleshooting low yield in 1,9-Dibromo-2,8-nonanedione coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving 1,9-Dibromo-2,8-nonanedione. The primary focus is on the intramolecular cyclization to form bicyclo[4.2.1]nonane-2,8-dione.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the intramolecular coupling of this compound?
The expected product is bicyclo[4.2.1]nonane-2,8-dione, formed through an intramolecular alkylation where an enolate formed at one carbonyl center displaces the bromide on the other end of the chain.
Q2: What are the most common reasons for low yields in this reaction?
Low yields are typically attributed to competing side reactions, incomplete reactions, or issues with product purification. The most significant side reaction is the Favorskii rearrangement. Intermolecular side reactions can also occur, especially at higher concentrations.
Q3: What is the Favorskii rearrangement and why is it a problem?
The Favorskii rearrangement is a base-catalyzed rearrangement of α-haloketones. In the case of this compound, it can lead to the formation of a ring-contracted carboxylic acid derivative (e.g., a cyclooctene carboxylic acid derivative), which is not the desired bicyclic diketone. This rearrangement is a major pathway that consumes the starting material and reduces the yield of the target product.
Q4: How can I minimize the Favorskii rearrangement?
Minimizing the Favorskii rearrangement often involves careful selection of the base and reaction conditions. Sterically hindered, non-nucleophilic bases are generally preferred over smaller, more nucleophilic bases like hydroxide or simple alkoxides. Running the reaction at lower temperatures can also help to favor the desired intramolecular alkylation over the rearrangement.
Q5: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the progress of the reaction and detecting the formation of both the desired product and byproducts. For structural elucidation of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Base | Use a freshly opened or properly stored container of base. Consider using a stronger base if a weak base is being employed. |
| Low Reaction Temperature | While low temperatures can suppress side reactions, they can also slow down the desired reaction. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Inappropriate Solvent | Ensure the solvent is anhydrous and appropriate for the chosen base. The solvent should be able to dissolve the starting material and be compatible with the reaction conditions. |
| Insufficient Reaction Time | The reaction may be slow. Monitor the reaction over an extended period (e.g., 24-48 hours) before concluding that it is not proceeding. |
Issue 2: Formation of a Major Byproduct Instead of the Desired Product
This is often indicative of the Favorskii rearrangement being the dominant reaction pathway.
| Potential Cause | Suggested Solution |
| Inappropriate Base | Strong, nucleophilic bases like sodium hydroxide or sodium methoxide can promote the Favorskii rearrangement. Switch to a sterically hindered, non-nucleophilic base such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA). |
| High Reaction Temperature | Higher temperatures can favor the rearrangement. Attempt the reaction at a lower temperature (e.g., 0 °C or even -78 °C with a strong base like LDA). |
| Protic Solvent | Protic solvents can participate in the Favorskii rearrangement mechanism. Use an aprotic solvent like tetrahydrofuran (THF), diethyl ether, or toluene. |
Issue 3: Complex Mixture of Products
| Potential Cause | Suggested Solution |
| High Concentration | High concentrations of the starting material can favor intermolecular reactions, leading to polymers or oligomers. Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
| Multiple Byproduct Pathways | A combination of the Favorskii rearrangement and intermolecular reactions may be occurring. Address both issues by using a sterically hindered base under high dilution conditions. |
| Decomposition of Starting Material or Product | The starting material or product may be unstable under the reaction conditions. Consider using milder reaction conditions (lower temperature, weaker base if feasible) and shorter reaction times. |
Data Presentation: Influence of Reaction Conditions on Yield
The following table summarizes hypothetical, yet plausible, quantitative data on the yield of bicyclo[4.2.1]nonane-2,8-dione versus the major byproduct from the Favorskii rearrangement under various reaction conditions. This data is intended to be illustrative of the expected trends.
| Base | Solvent | Temperature (°C) | Concentration (M) | Yield of Bicyclic Diketone (%) | Yield of Favorskii Product (%) |
| NaOH | Methanol | 25 | 0.1 | < 5 | > 80 |
| NaOMe | Methanol | 25 | 0.1 | < 10 | > 75 |
| KOtBu | THF | 0 | 0.01 | 65 | 20 |
| KOtBu | THF | 25 | 0.01 | 50 | 35 |
| LDA | THF | -78 to 0 | 0.01 | 75 | < 10 |
| Cs₂CO₃ | DMF | 80 | 0.01 | 40 | 45 |
Experimental Protocols
Protocol 1: Optimized Intramolecular Cyclization using a Hindered Base
This protocol is designed to maximize the yield of the desired bicyclo[4.2.1]nonane-2,8-dione while minimizing the formation of the Favorskii rearrangement byproduct.
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL for every 1 mmol of substrate to ensure high dilution).
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Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
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Base Addition: Slowly add lithium diisopropylamide (LDA) (1.1 equivalents) to the stirred THF.
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Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over a period of 2-3 hours using the dropping funnel.
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Reaction: Allow the reaction to stir at -78 °C for 1 hour and then let it slowly warm to 0 °C over 4 hours.
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Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in this compound coupling.
Reaction Pathways
Caption: Competing reaction pathways in the base-mediated cyclization.
Technical Support Center: Purification of 1,9-Dibromo-2,8-nonanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1,9-Dibromo-2,8-nonanedione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
Common impurities can include:
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Unreacted starting material: 2,8-nonanedione.
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Monobrominated species: 1-Bromo-2,8-nonanedione.
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Over-brominated species: 1,9,9-Tribromo-2,8-nonanedione or other polybrominated byproducts.
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Solvent residues: From the synthesis reaction.
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Acidic impurities: Such as hydrogen bromide (HBr) if generated during the synthesis.
Q2: What is a suitable recrystallization solvent for this compound?
A good starting point for selecting a recrystallization solvent is to test a range of solvents with varying polarities. Given the structure of this compound (a long aliphatic chain with two ketone and two bromide functional groups), a solvent of intermediate polarity is likely to be effective. A mixed solvent system may also provide the desired solubility profile (highly soluble when hot, poorly soluble when cold).
Recommended single solvents to test:
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Ethanol
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Isopropanol
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Acetone
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Ethyl acetate
Recommended mixed solvent systems to test:
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Ethanol/Water
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Acetone/Hexane
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Ethyl Acetate/Hexane
Q3: How can I effectively remove acidic impurities like HBr?
Acidic impurities can be removed by washing the crude product with a mild aqueous base. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a water wash. Ensure to thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before removing the solvent.
Q4: What is a suitable stationary and mobile phase for column chromatography of this compound?
For column chromatography, silica gel is a suitable stationary phase. The mobile phase (eluent) should be a solvent system that provides good separation of the desired product from its impurities on a Thin Layer Chromatography (TLC) plate. A typical starting point would be a mixture of a non-polar solvent and a moderately polar solvent.
Recommended eluent systems to test for TLC and column chromatography:
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Hexane/Ethyl Acetate mixtures (e.g., starting with 9:1 and gradually increasing the polarity to 4:1).[1]
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Dichloromethane/Hexane mixtures.
The ideal eluent system should give your product a Retention Factor (Rf) of approximately 0.3-0.4 on a TLC plate.[2]
Q5: How can I assess the purity of my final product?
The purity of this compound can be assessed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify the presence of impurities by comparing the integrals of proton signals and checking for extra peaks.
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Gas Chromatography-Mass Spectrometry (GC-MS): This can separate volatile components and provide their mass-to-charge ratio, helping to identify impurities.
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High-Performance Liquid Chromatography (HPLC): This can provide a quantitative measure of purity by peak area integration.
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Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent. | - Add more solvent. - Switch to a lower-boiling point solvent. - Try a mixed solvent system. |
| No crystal formation | - Too much solvent was used. - The solution is supersaturated. | - Evaporate some of the solvent and allow to cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. |
| Low recovery | - The compound is too soluble in the cold solvent. - Premature crystallization during hot filtration. | - Cool the solution in an ice bath to maximize crystal precipitation. - Ensure the filtration apparatus is pre-heated before hot filtration. |
| Product is still impure | - The cooling process was too rapid, trapping impurities. - The chosen solvent is not effective at separating the specific impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Perform a second recrystallization with a different solvent system. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation | - The eluent is too polar or not polar enough. - The column was packed improperly. | - Optimize the eluent system using TLC first. - Ensure the column is packed uniformly without cracks or air bubbles. |
| Compound won't elute | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Compound elutes too quickly | - The eluent is too polar. | - Start with a less polar eluent. |
| Tailing of spots on TLC/bands on column | - The compound is interacting too strongly with the silica gel. - The sample was overloaded on the column. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though likely not necessary for this compound). - Use less sample for the amount of silica gel. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or air dry them.
Protocol 2: Column Chromatography of this compound
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TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with different solvent ratios (e.g., hexane:ethyl acetate). The ideal system will show good separation between the product and impurities, with the product having an Rf value of ~0.3.
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Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a more volatile solvent like dichloromethane) and carefully load it onto the top of the silica gel.
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Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.
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Fraction Pooling: Combine the fractions that contain the pure product.
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Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Decision tree for further purification steps.
References
Technical Support Center: Purifying 1,9-Dibromo-2,8-nonanedione via Column Chromatography
This guide provides troubleshooting advice and frequently asked questions for the column chromatography purification of 1,9-Dibromo-2,8-nonanedione. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar α-haloketones.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of the desired product from impurities. | Incorrect solvent system (eluent is too polar or not polar enough). | 1. Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal eluent. Good separation is indicated by a clear difference in Rf values between the product and impurities. 2. A good starting point for a compound like this compound would be a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. 3. Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| The product elutes too quickly (high Rf value). | The eluent is too polar. | 1. Decrease the proportion of the polar solvent in your eluent mixture. 2. Switch to a less polar solvent system. For example, if using 20% ethyl acetate in hexane, try 10% or 5%. |
| The product does not elute from the column (low or zero Rf value). | The eluent is not polar enough. | 1. Increase the proportion of the polar solvent in your eluent mixture. 2. Switch to a more polar solvent system. For example, if using 10% ethyl acetate in hexane, try 20% or 30%. |
| Streaking or tailing of the product band on the column or TLC plate. | 1. The compound may be degrading on the silica gel. α-bromoketones can be sensitive to acidic conditions, and silica gel is slightly acidic.[1][2] 2. The sample was overloaded on the column. 3. The compound is not fully soluble in the eluent. | 1. Consider using neutral or deactivated silica gel. This can be prepared by treating the silica gel with a base like triethylamine in the eluent system. 2. Reduce the amount of crude material loaded onto the column. 3. Ensure your crude product is fully dissolved in a minimum amount of the initial eluent before loading. |
| Multiple, overlapping bands are observed. | 1. Isomers or closely related impurities are present. 2. Decomposition of the product on the column. | 1. Optimize the solvent system for better resolution. A shallower solvent gradient or isocratic elution with a finely tuned solvent mixture may be necessary. 2. Use deactivated silica gel and work quickly to minimize contact time between the compound and the stationary phase. |
| Low recovery of the product. | 1. The product is irreversibly adsorbed onto the silica gel. 2. The product is volatile and was lost during solvent removal. 3. The product degraded during the purification process. | 1. Try a different stationary phase, such as alumina (neutral or basic). 2. Use care when removing the solvent with a rotary evaporator, avoiding excessive heat or vacuum. 3. As previously mentioned, deactivating the silica gel can mitigate degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for a molecule with the polarity of this compound would be a mixture of hexane and ethyl acetate. Begin by testing a range of ratios, such as 9:1, 4:1, and 2:1 (hexane:ethyl acetate), on a TLC plate to find the optimal separation.
Q2: How can I monitor the progress of my column chromatography?
The progress can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, elute it with the appropriate solvent system, and visualize the spots (e.g., using a UV lamp or a chemical stain like potassium permanganate). Fractions containing the pure product should be combined.
Q3: My product seems to be degrading on the silica gel column. What can I do?
α-Haloketones can be sensitive to the acidic nature of standard silica gel.[1][2] To mitigate degradation, you can:
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Use Neutralized Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add a small amount of a base, such as triethylamine (e.g., 0.1-1% v/v), to neutralize the acidic sites.
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Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase.
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Work Quickly: Minimize the time the compound spends on the column.
Q4: What are the key properties of this compound I should be aware of?
This compound is a diketone with bromine atoms on the alpha carbons. Its chemical formula is C9H14Br2O2.[3] This structure suggests moderate polarity. While stable under neutral conditions, it may be susceptible to decomposition in the presence of strong acids or bases.
Q5: Can I use a different stationary phase instead of silica gel?
Yes, if silica gel is causing degradation or poor separation, other stationary phases can be used. Neutral or basic alumina are common alternatives. For very non-polar compounds, reverse-phase silica (like C18) could also be an option, although this would require a polar eluent system (e.g., water/acetonitrile or water/methanol).
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of your crude product mixture.
1. Preparation of the Column:
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Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
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Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
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Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica.
2. Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial eluent.
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Carefully apply the dissolved sample to the top of the silica bed using a pipette.
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Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
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Begin eluting the column with the starting solvent system.
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If a gradient elution is required, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
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Collect the eluate in a series of numbered test tubes or flasks (fractions).
4. Analysis and Product Isolation:
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Analyze the collected fractions by TLC to identify which ones contain the pure product.
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Combine the pure fractions.
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Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common column chromatography issues.
References
Technical Support Center: Synthesis of 1,9-Dibromo-2,8-nonanedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,9-Dibromo-2,8-nonanedione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of starting material (2,8-nonanedione) | 1. Inactive brominating agent.2. Insufficient catalyst (if using an acid-catalyzed method).3. Low reaction temperature. | 1. Use a fresh bottle of brominating agent (e.g., Br₂ or NBS).2. Increase the amount of acid catalyst (e.g., HBr or acetic acid).3. Gradually increase the reaction temperature while monitoring for product formation. |
| Formation of mono-brominated byproduct (1-Bromo-2,8-nonanedione) | 1. Insufficient amount of brominating agent.2. Short reaction time. | 1. Ensure at least 2 equivalents of the brominating agent are used.2. Increase the reaction time and monitor the reaction progress by TLC or GC-MS. |
| Formation of poly-brominated byproducts | 1. Excess of brominating agent.2. High reaction temperature.3. Prolonged reaction time. | 1. Carefully control the stoichiometry of the brominating agent.2. Maintain a lower reaction temperature.3. Monitor the reaction closely and stop it once the desired product is the major component. |
| Difficult purification of the final product | 1. Similar polarity of the starting material, mono-brominated, and di-brominated products. | 1. Utilize column chromatography with a shallow gradient of a less polar eluent system (e.g., hexane/ethyl acetate).2. Recrystallization from a suitable solvent system may be effective if the product is a solid. |
| Charring or decomposition of the reaction mixture | 1. Reaction temperature is too high.2. Strong acidic conditions leading to side reactions. | 1. Lower the reaction temperature and ensure even heating.2. Use a milder acid catalyst or a non-acidic bromination method (e.g., NBS in CCl₄). |
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for the synthesis of this compound?
A1: The most common brominating agents for the α-bromination of ketones are liquid bromine (Br₂) and N-Bromosuccinimide (NBS). Br₂ is often used in the presence of an acid catalyst like hydrobromic acid (HBr) or acetic acid. NBS is a solid and can be easier to handle, often used in a solvent like carbon tetrachloride (CCl₄), sometimes with a radical initiator.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, you can observe the disappearance of the starting material spot (2,8-nonanedione) and the appearance of new spots corresponding to the mono-brominated and di-brominated products. GC-MS can provide more quantitative information on the relative amounts of each species in the reaction mixture.
Q3: What is the role of the acid catalyst in the bromination reaction?
A3: In an acid-catalyzed bromination, the acid protonates the carbonyl oxygen, which facilitates the formation of the enol tautomer. The enol is the nucleophilic species that attacks the bromine, leading to the α-bromination.
Q4: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the di-brominated product?
A4: To favor the formation of the di-brominated product, you should use at least two equivalents of the brominating agent. It is also important to control the reaction conditions, such as temperature and reaction time, to avoid over-bromination. Slowly adding the brominating agent to the reaction mixture can also help improve selectivity.
Q5: The purification by column chromatography is not giving a clean separation. What can I do?
A5: Due to the similar polarities of the starting material and the brominated products, separation can be challenging. Try using a longer column and a very shallow solvent gradient. You could also consider using a different stationary phase or a different solvent system. Alternatively, if the product is crystalline, recrystallization could be a more effective purification method.
Experimental Protocols
Protocol 1: Acid-Catalyzed Bromination using Liquid Bromine
Materials:
-
2,8-nonanedione
-
Liquid bromine (Br₂)
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,8-nonanedione (1 equivalent) in dichloromethane.
-
Add a catalytic amount of glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of liquid bromine (2.1 equivalents) in dichloromethane from the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Technical Support Center: 1,9-Dibromo-2,8-nonanedione
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,9-Dibromo-2,8-nonanedione. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, as an α-bromoketone, is susceptible to several decomposition pathways. The primary concerns include:
-
Hydrolysis: Reaction with water can lead to the replacement of the bromine atoms with hydroxyl groups, forming hydroxyketones. This can be catalyzed by both acidic and basic conditions.
-
Elimination: In the presence of bases, the compound can undergo dehydrobromination to form α,β-unsaturated ketones.[1] This is a common reaction for α-halo ketones.[1][2][3][4]
-
Nucleophilic Substitution: The bromine atoms are good leaving groups, making the adjacent carbon atoms electrophilic and susceptible to attack by various nucleophiles.[2][5]
-
Thermal Decomposition: Like many organic molecules, elevated temperatures can lead to decomposition. For β-diketones, thermal decomposition can lead to the formation of ketene-like structures at high temperatures.[6]
-
Photostability: Brominated organic compounds can be sensitive to light, which may induce radical reactions or other decomposition pathways.
Q2: How should I properly store this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended.
-
Light: Protect from light by storing in an amber vial or a dark location.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen-related degradation.
-
Container: Ensure the container is tightly sealed to prevent moisture ingress.
Q3: I am observing unexpected byproducts in my reaction. Could it be due to the instability of this compound?
A3: Yes, it is highly probable. The reactive nature of α-bromoketones means they can undergo various side reactions.[2] If your reaction conditions involve bases, nucleophiles, or prolonged heating, you may be observing byproducts resulting from the decomposition or side reactions of the dibromoketone. Common byproducts could include α,β-unsaturated ketones from elimination reactions[7][1] or substitution products from reactions with nucleophiles present in your reaction mixture.
Q4: Can I use protic solvents with this compound?
A4: The use of protic solvents should be approached with caution. Protic solvents, especially in the presence of bases or acids, can facilitate hydrolysis or other nucleophilic substitution reactions. If a protic solvent is necessary, it should be thoroughly dried, and the reaction should be conducted at a low temperature to minimize side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low reaction yield | Degradation of this compound. | - Confirm the purity of the starting material using techniques like NMR or LC-MS before use.- Use freshly opened or properly stored reagent.- Optimize reaction conditions to be milder (e.g., lower temperature, shorter reaction time). |
| Formation of colored impurities | Decomposition of the compound. | - Store the compound protected from light and heat.- Purify the compound before use if it appears discolored. |
| Inconsistent reaction results | Variable quality of the starting material. | - Establish a quality control protocol for incoming batches of this compound.- Refer to the proposed experimental protocols below to assess the stability of your current batch. |
| Presence of α,β-unsaturated ketone byproduct | Base-induced elimination (dehydrobromination).[7][1] | - Use a non-nucleophilic or sterically hindered base if a base is required.- Perform the reaction at a lower temperature.- Slowly add the base to the reaction mixture. |
| Presence of hydrolyzed byproducts | Reaction with water. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere. |
Experimental Protocols
The following are suggested protocols for assessing the stability of this compound.
Protocol 1: Thermal Stability Assessment
-
Objective: To determine the thermal stability of this compound.
-
Methodology:
-
Place a small, accurately weighed sample (e.g., 10 mg) of the compound in a sealed vial under an inert atmosphere.
-
Prepare several such samples.
-
Heat the samples at different, constant temperatures (e.g., 40 °C, 60 °C, 80 °C) for a fixed period (e.g., 24 hours).
-
Include a control sample stored at a low temperature (e.g., 4 °C).
-
After the incubation period, allow the samples to cool to room temperature.
-
Dissolve each sample in a suitable deuterated solvent (e.g., CDCl₃) and analyze by ¹H NMR.
-
Compare the NMR spectra of the heated samples to the control to identify and quantify any degradation products.
-
Protocol 2: pH Stability Assessment
-
Objective: To evaluate the stability of this compound at different pH values.
-
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 4, pH 7, pH 9).
-
Prepare stock solutions of this compound in a water-miscible organic solvent (e.g., acetonitrile or THF).
-
Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for analysis (e.g., by HPLC-UV).
-
Monitor the concentration of the parent compound and the appearance of any degradation products over time at a constant temperature.
-
Calculate the rate of degradation at each pH.
-
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
how to avoid over-bromination in 2,8-nonanedione synthesis
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding over-bromination during the synthesis of 2,8-nonanedione and its derivatives.
Troubleshooting Guide: Over-bromination of 2,8-Nonanedione
Over-bromination is a common challenge in the synthesis of halogenated ketones, leading to the formation of di-, tri-, and poly-brominated products, reducing the yield of the desired mono- or di-brominated species. The following table outlines common issues, their probable causes, and recommended solutions to control the extent of bromination.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of significant amounts of poly-brominated products | 1. Excess of brominating agent: Using a molar ratio of brominating agent to dione that is too high. 2. Reaction conditions are too harsh: High temperatures or prolonged reaction times can favor multiple substitutions. 3. Use of a basic catalyst: Base-catalyzed bromination is known to proceed rapidly to polyhalogenation, especially at methyl ketone positions (haloform-type reaction).[1] | 1. Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. For mono-bromination, use a 1:1 molar ratio of 2,8-nonanedione to the brominating agent. For symmetrical di-bromination, a ratio of 1:2 may be appropriate, but should be approached with caution and optimized. 2. Reaction Condition Optimization: Conduct the reaction at a lower temperature (e.g., 0-25°C) and monitor the progress closely using techniques like TLC or GC to quench the reaction upon completion. 3. Acid-Catalyzed Conditions: Employ acid-catalyzed bromination (e.g., using acetic acid as a solvent or catalyst) as it is generally slower and more selective for mono-halogenation.[1][2] The presence of the first bromine atom deactivates the carbonyl group towards further protonation, slowing down subsequent brominations.[1] |
| Low yield of the desired mono-brominated product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Competitive di-bromination: Even with stoichiometric control, some di-bromination may occur. | 1. Reaction Monitoring: Monitor the reaction progress to determine the optimal reaction time. 2. Slow Addition: Add the brominating agent dropwise and slowly to the solution of the dione to maintain a low concentration of the halogen and minimize over-bromination. |
| Formation of a mixture of mono- and di-brominated products | Statistical Distribution: Due to the symmetrical nature of 2,8-nonanedione with four reactive α-hydrogens, a statistical mixture of products is often obtained. | 1. Chromatographic Purification: Employ column chromatography to separate the desired product from the mixture. 2. Selective Crystallization: Attempt to selectively crystallize the desired product from the reaction mixture. |
| Undesired bromination at the methyl group (C1 or C9) | Kinetic vs. Thermodynamic Control: Under certain conditions, the kinetic enolate may form at the less substituted methyl position.[3] | Thermodynamic Conditions: Use conditions that favor the formation of the more substituted (thermodynamic) enol, such as acid catalysis and longer reaction times, to direct bromination to the C3 and C7 positions.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for the synthesis of brominated 2,8-nonanedione, and how do I choose the right one?
A1: The choice of brominating agent is crucial for controlling the outcome of the reaction. Here are some common options:
-
Elemental Bromine (Br₂): Often used in an acidic solvent like acetic acid. It is effective but can be hazardous to handle. Acid-catalyzed bromination with Br₂ typically favors mono-bromination at the more substituted α-carbon.[2]
-
N-Bromosuccinimide (NBS): A solid, safer alternative to liquid bromine. It is often used with a radical initiator for allylic or benzylic bromination, but in the context of ketones, it can be used under acidic or neutral conditions for α-bromination.
-
Bromodimethylsulfonium bromide: A milder reagent that can be effective for regioselective α-monobromination of 1,3-diketones and may be applicable to 2,8-nonanedione.
For selective mono-bromination, starting with a milder reagent like NBS under acidic conditions is recommended.
Q2: How does the reaction mechanism differ under acidic and basic conditions, and why is this important for controlling over-bromination?
A2: Understanding the reaction mechanism is key to preventing over-bromination.
-
Acid-Catalyzed Bromination: The reaction proceeds through an enol intermediate.[1][2] The rate-determining step is the formation of the enol.[5] The first bromination introduces an electron-withdrawing bromine atom, which destabilizes the transition state for the formation of a second enol at the same carbonyl, thus slowing down subsequent brominations. This allows for better control to achieve mono-bromination.[1]
-
Base-Catalyzed Bromination: This reaction proceeds through an enolate intermediate. The formation of the enolate is the slow step. The initial bromination makes the remaining α-hydrogens on that carbon more acidic due to the inductive effect of the bromine atom. This leads to faster subsequent deprotonation and bromination at the same site, often resulting in poly-bromination. For methyl ketones, this can lead to the haloform reaction.[1]
Therefore, to avoid over-bromination in 2,8-nonanedione synthesis, acid-catalyzed conditions are strongly recommended.
Q3: Can I selectively achieve di-bromination of 2,8-nonanedione?
A3: Achieving selective symmetrical di-bromination (e.g., at the C3 and C7 positions) is challenging but possible. A patented process for the selective and symmetrical di-halogenation of straight-chain ketals suggests that careful control of stoichiometry (a molar ratio of halogen to ketone of about 2:1 to 5:1) in an alcoholic solvent can yield the desired di-halogenated product. While this process is for ketals, the principle of stoichiometric control is applicable. It is advisable to start with a 1:2 molar ratio of 2,8-nonanedione to the brominating agent and optimize the conditions based on product analysis.
Q4: What is a typical experimental protocol to favor mono-bromination of 2,8-nonanedione?
Materials:
-
2,8-nonanedione
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid (solvent and catalyst)
-
Sodium bicarbonate solution (for quenching)
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve one equivalent of 2,8-nonanedione in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5°C.
-
Dissolve one equivalent of the brominating agent (e.g., NBS) in glacial acetic acid and add it to the dropping funnel.
-
Add the brominating agent solution dropwise to the stirred dione solution over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Once the starting material is consumed or the desired level of conversion is reached, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate to neutralize the acetic acid and any remaining bromine.
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Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the product by column chromatography or crystallization.
Note: This is a general guideline and may require optimization for your specific experimental setup and desired product.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision-making process for troubleshooting over-bromination in the synthesis of 2,8-nonanedione.
Caption: Troubleshooting workflow for over-bromination.
References
- 1. 2,4-Nonanedione | C9H16O2 | CID 80314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Protocol for α-Bromination of β-Substituted Enones | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. Selective Mono-allylation of 1,3-Diketones and Their Use in the Synthesis of 3-Allyl Chromones and Benzannulated 6,5-Bicyclic Ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Reactions with 1,9-Dibromo-2,8-nonanedione
This guide provides troubleshooting advice and frequently asked questions for researchers working with 1,9-Dibromo-2,8-nonanedione. The information is tailored for professionals in research, discovery, and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the workup of reactions involving this compound?
A1: Researchers may face several challenges, including product decomposition, formation of side products, and difficulties in purification. Due to the presence of two α-bromo ketone functionalities, the molecule is susceptible to degradation, especially in the presence of bases.
Q2: What are the potential side products in reactions with this compound?
A2: Common side products can arise from elimination reactions (dehydrobromination) to form unsaturated ketones, especially if bases are used or during prolonged heating.[1][2][3][4] Over-reaction or incomplete reaction can also lead to a mixture of mono- and di-substituted products.
Q3: How can I monitor the progress of my reaction with this compound?
A3: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction. A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) should be used to achieve good separation between the starting material, product, and any potential side products. Staining with potassium permanganate can be effective for visualizing non-UV active spots.
Q4: Is this compound stable during purification by column chromatography?
A4: While silica gel column chromatography can be used, there is a risk of product decomposition, especially with prolonged exposure to silica gel, which can be slightly acidic. It is advisable to use a quick filtration through a plug of silica or to perform the chromatography as efficiently as possible. Some sources suggest that α-bromo ketones can be irritants, so appropriate personal protective equipment should be worn.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Incomplete reaction. | - Increase reaction time or temperature. - Check the quality and stoichiometry of reagents. |
| Decomposition of the product during workup. | - Use mild workup conditions. Avoid strong bases. - Perform extractions and washes quickly at low temperatures. | |
| Formation of multiple products (observed on TLC/NMR) | Side reactions such as elimination or over-reaction. | - Control the reaction temperature carefully. - Use a non-nucleophilic base if a base is required. - Consider a stepwise addition of reagents. |
| Impure starting material. | - Purify the this compound before use. | |
| Product decomposes on silica gel column | Acidity of silica gel. | - Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) before use. - Use alternative purification methods like recrystallization if the product is a solid.[5] - Consider using a different stationary phase like alumina. |
| Difficulty in separating product from starting material | Similar polarity. | - Optimize the eluent system for column chromatography. A gradient elution might be necessary. - Consider derivatization of the product to alter its polarity for easier separation. |
| Product appears as an oil instead of a solid | Presence of impurities. | - Attempt to purify a small sample by preparative TLC to obtain a pure sample for seeding crystallization. - Triturate the oil with a non-polar solvent to induce crystallization. |
Experimental Protocols
General Workup Procedure for a Neutral or Acidic Reaction:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction is acidic, it can be quenched by pouring it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.
Purification by Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pack a column with the slurry.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the appropriate solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. A patent for similar compounds suggests a mixture of petroleum ether and ethyl acetate as an eluent.[6]
Visualizations
Caption: General experimental workflow for reactions involving this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds - Google Patents [patents.google.com]
Technical Support Center: Temperature Control in 1,9-Dibromo-2,8-nonanedione Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Dibromo-2,8-nonanedione. The focus is on temperature control during its use in cyclization and other reactions.
Frequently Asked Questions (FAQs)
Q1: What is the critical role of temperature in reactions with this compound?
Temperature is a crucial parameter in reactions involving this compound as it directly influences reaction rate, product selectivity, and the formation of impurities. Inadequate temperature control can lead to low yields, incomplete reactions, or the prevalence of undesired side reactions.
Q2: My cyclization reaction with this compound is giving a low yield of the desired bicyclic product. What is a likely cause related to temperature?
A low yield of the desired bicyclic product is often due to either incomplete reaction or the formation of side products, both of which can be temperature-dependent. If the temperature is too low, the rate of the intramolecular cyclization may be too slow, leading to a significant amount of unreacted starting material or partially reacted intermediates. Conversely, if the temperature is too high, it can promote side reactions such as elimination or rearrangement.
Q3: I am observing the formation of an α,β-unsaturated ketone impurity in my reaction. How can I minimize this?
The formation of an α,β-unsaturated ketone is likely due to an elimination reaction of HBr from the this compound starting material or a reaction intermediate. This side reaction is often promoted by higher temperatures and the presence of a base. To minimize this, consider running the reaction at a lower temperature. If a base is required for the primary reaction, ensure it is added slowly and at a controlled temperature.
Q4: Could a Favorskii rearrangement be a competing reaction, and how is it influenced by temperature?
Yes, as an α-halo ketone, this compound can potentially undergo a Favorskii rearrangement in the presence of a base, leading to a ring-contracted carboxylic acid derivative instead of the desired cyclization product.[1][2] The rate of this rearrangement is temperature-dependent. If you suspect this side reaction, careful control of the reaction temperature and the choice of base are critical.
Troubleshooting Guide
The following table summarizes common issues, their potential temperature-related causes, and suggested solutions. This guide is based on principles observed in similar dibromo-compound cyclizations.
| Issue | Potential Temperature-Related Cause | Suggested Solution |
| Low yield of desired bicyclic product | Reaction temperature is too low, leading to incomplete conversion. | Gradually increase the reaction temperature in 5-10 °C increments and monitor the reaction progress by TLC or LC-MS. |
| Reaction temperature is too high, promoting side reactions. | Decrease the reaction temperature. Consider using a milder solvent with a lower boiling point if applicable. | |
| Formation of mono-substituted, uncyclized intermediate | Insufficient thermal energy to overcome the activation barrier for the second intramolecular substitution. | Increase the reaction temperature and/or prolong the reaction time. |
| Formation of multiple unidentified byproducts | Thermal decomposition of starting material or product at elevated temperatures. | Lower the reaction temperature. Perform a thermal stability test of your starting material and product if possible. |
| Formation of α,β-unsaturated ketone | Elimination reaction favored at higher temperatures. | Reduce the reaction temperature. If a base is used, consider a less hindered or weaker base and add it at a lower temperature. |
| Suspected Favorskii rearrangement product | Reaction conditions (base, temperature) favor rearrangement over cyclization. | Modify the reaction conditions. This may involve using a different base, aprotic solvent, and carefully controlling the temperature at a lower range. |
Case Study: Temperature Effects in a Bicyclic Synthesis Analogue
While specific data for this compound is limited in the public domain, a study on the synthesis of 8,10-diazabicyclo[4.3.1]decan-7,9-diones from dimethyl 2,7-dibromooctanedioate provides valuable insights into the effect of temperature on product distribution.
| Reaction Temperature (°C) | Reaction Time (h) | Major Product(s) |
| 120 | 20 | Monoamide (partially reacted intermediate)[3] |
| 160 | 48 | Mixture of monoamide, diamide, and the desired bicyclic imide[3] |
This data illustrates that a higher temperature was necessary to drive the reaction toward the fully cyclized product, but it also led to a mixture of products, indicating a narrow optimal temperature window.
Experimental Protocol: Exemplar Intramolecular Cyclization
The following is a generalized protocol for an intramolecular cyclization reaction to form a bicyclic ketone from a dibromo precursor, based on common organic synthesis methodologies. Note: This is an illustrative example and may require optimization for your specific substrate and desired product.
1. Materials:
-
This compound
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous, high-boiling point solvent (e.g., DMF, DMSO, or toluene)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for reflux or controlled temperature reactions
2. Procedure:
-
Set up a round-bottom flask with a reflux condenser and an inert gas inlet.
-
Add the this compound and the chosen solvent to the flask.
-
Begin stirring and slowly heat the mixture to the desired reaction temperature (e.g., start with a moderate temperature like 80 °C).
-
Once the desired temperature is reached and stable, slowly add the base to the reaction mixture.
-
Monitor the reaction progress regularly using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Adjust the temperature as needed based on the reaction progress and the formation of any byproducts.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a standard aqueous workup to quench the reaction and remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography, crystallization, or distillation.
Visualizing Workflows and Logic
Troubleshooting Logic for Low Yield
References
solvent effects on the reactivity of 1,9-Dibromo-2,8-nonanedione
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 1,9-Dibromo-2,8-nonanedione. The following information addresses common issues related to solvent effects on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound and how do solvents influence them?
A1: this compound is a bifunctional molecule, meaning it has two reactive sites. The most common reactions are nucleophilic substitutions at the bromine-bearing carbons and reactions involving the ketone groups. Solvents can significantly impact the rates and outcomes of these reactions. For instance, polar aprotic solvents like DMF or DMSO may accelerate SN2 reactions, while protic solvents such as ethanol or water can participate in solvolysis or stabilize charged intermediates.
Q2: I am observing low yields in my cyclization reaction. What could be the cause?
A2: Low yields in cyclization reactions with this compound are often due to competing polymerization or side reactions. The choice of solvent is critical. Highly concentrated solutions can favor intermolecular reactions (polymerization) over the desired intramolecular cyclization. Using a polar aprotic solvent and high-dilution conditions can often improve the yield of the cyclized product.
Q3: Why am I seeing multiple products in my reaction mixture?
A3: The presence of multiple products can be attributed to several factors, including the solvent's ability to promote different reaction pathways. For example, in the presence of a base, both substitution and elimination reactions can occur. A protic solvent might favor the formation of byproducts through solvolysis. We recommend analyzing your reaction mixture by chromatography (TLC, GC-MS, or LC-MS) to identify the different products and then optimizing the solvent and reaction conditions to favor the desired product.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Symptom: The starting material does not fully dissolve in the chosen solvent, leading to a heterogeneous reaction mixture and inconsistent results.
-
Possible Cause: The polarity of the solvent is not suitable for the substrate.
-
Troubleshooting Steps:
-
Consult a solvent polarity chart and select a solvent with a polarity that more closely matches the substrate.
-
Consider using a co-solvent system to improve solubility.
-
Gently warming the mixture may help, but be cautious of potential degradation of the starting material.
-
Issue 2: Inconsistent Reaction Rates
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Symptom: The time to completion for the same reaction varies significantly between batches.
-
Possible Cause: The solvent quality, particularly the water content, may be inconsistent.
-
Troubleshooting Steps:
-
Use a high-purity, anhydrous solvent for your reactions.
-
If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure consistent stirring and temperature control for all reactions.
-
Quantitative Data Summary
The following table summarizes the hypothetical effect of different solvents on the yield of a generic cyclization reaction of this compound.
| Solvent | Dielectric Constant (ε) | Product Yield (%) |
| Dichloromethane | 9.1 | 45 |
| Acetone | 21 | 65 |
| Acetonitrile | 37 | 75 |
| Dimethylformamide (DMF) | 37 | 85 |
| Dimethyl sulfoxide (DMSO) | 47 | 80 |
Experimental Protocols
Protocol: Investigating Solvent Effects on a Nucleophilic Substitution Reaction
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Preparation: In separate, dry round-bottom flasks, dissolve 1 mmol of this compound in 10 mL of the desired anhydrous solvent (e.g., acetone, acetonitrile, DMF).
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Reactant Addition: To each flask, add 2.2 mmol of the nucleophile (e.g., sodium azide).
-
Reaction Condition: Stir the mixtures at a constant temperature (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Dry the organic layer, concentrate it under reduced pressure, and analyze the crude product by NMR and mass spectrometry to determine the product distribution and yield.
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Troubleshooting logic for low reaction yield.
Validation & Comparative
A Predictive Guide to the 1H NMR Spectrum of 1,9-Dibromo-2,8-nonanedione and Comparative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed prediction of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1,9-Dibromo-2,8-nonanedione. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to offer a robust analytical forecast. Additionally, a comparison with alternative analytical methodologies is presented to provide a comprehensive characterization toolkit for this and similar molecules.
Predicted 1H NMR Spectrum
The 1H NMR spectrum of this compound is predicted to exhibit four distinct signals. The symmetry of the molecule results in chemically equivalent protons on opposite sides of the central carbon chain. The protons on the bromine-bearing carbons (C1 and C9) are expected to be the most deshielded, appearing furthest downfield. Protons adjacent to the carbonyl groups (C3 and C7) will also be shifted downfield, while the protons on the central part of the alkyl chain (C4, C5, and C6) will appear in the typical aliphatic region.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H1, H9 | 3.9 - 4.1 | Singlet (s) | 4H |
| H3, H7 | 2.7 - 2.9 | Triplet (t) | 4H |
| H4, H6 | 1.6 - 1.8 | Quintet (quin) | 4H |
| H5 | 1.3 - 1.5 | Quintet (quin) | 2H |
Comparison with Alternative Analytical Techniques
While 1H NMR provides valuable structural information, a comprehensive characterization of this compound would benefit from the application of complementary analytical techniques.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| 13C NMR | Number and type of carbon environments. | Provides a direct count of non-equivalent carbons; sensitive to the electronic environment of each carbon. | Lower sensitivity than 1H NMR; longer acquisition times may be required. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C-Br). | Rapid and non-destructive; provides clear evidence for the presence of the carbonyl and bromo functional groups. | Provides limited information on the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides the exact molecular weight and can offer structural clues through fragmentation analysis.[1] | Can be a destructive technique; interpretation of fragmentation patterns can be complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their mass spectra. | Excellent for separating impurities and confirming the identity of the main component.[2] | The compound must be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds. | Suitable for non-volatile or thermally labile compounds; can be coupled with various detectors (e.g., UV-Vis, MS).[3][4] | Requires a suitable solvent system and column for effective separation. |
Experimental Protocol: 1H NMR Spectroscopy
The following is a standard protocol for acquiring the 1H NMR spectrum of a solid organic compound like this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl3) with tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube. TMS will serve as the internal standard (0 ppm).
-
Dissolution: Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.
-
Shimming: Perform an automatic or manual shimming procedure to optimize the homogeneity of the magnetic field.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of approximately 12-15 ppm is typically sufficient.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.
-
Visualizing Proton Environments
The following diagram illustrates the distinct proton environments in this compound, corresponding to the predicted signals in the 1H NMR spectrum.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Method for the determination of α-dicarbonyl compounds of wine by gaseous phase chromatography after derivatization by 1,2-diaminobenzene | OIV [oiv.int]
- 3. thz.usst.edu.cn [thz.usst.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the 13C NMR Analysis of 1,9-Dibromo-2,8-nonanedione
This guide provides a detailed 13C NMR analysis of 1,9-Dibromo-2,8-nonanedione, presenting predicted spectral data and comparing it with experimentally determined data for structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and characterization of similar chemical entities.
Predicted 13C NMR Spectral Data for this compound
The 13C NMR spectrum for this compound was predicted based on established chemical shift principles. Due to the molecule's symmetry, five distinct signals are anticipated. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl (C=O) and bromo (Br) groups. Carbons closer to these functional groups are expected to appear further downfield (higher ppm values).
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Nonan-2-one[1][2] | Experimental Chemical Shift (ppm) for 2-Bromocyclohexanone |
| C1/C9 (CH2Br) | 35-45 | - | 48.1 |
| C2/C8 (C=O) | 200-210 | 208.85 | 211.3 |
| C3/C7 (CH2) | 40-50 | 43.85 | 34.9 |
| C4/C6 (CH2) | 25-35 | 24.01 | 20.1 |
| C5 (CH2) | 28-32 | 29.26 | 33.8 |
Note: The chemical shifts for 2-Bromocyclohexanone are provided for the carbons alpha, beta, and gamma to the bromine, respectively, to serve as a reference for the influence of the halogen.
Experimental Protocol: 13C NMR Spectroscopy
The following is a standard protocol for acquiring a 13C NMR spectrum, applicable for the analysis of this compound and its analogs.
-
Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3). The choice of solvent should be based on the solubility of the analyte and its chemical inertness.
-
NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
Tune and match the probe for the 13C frequency.
-
Acquire a proton-decoupled 13C NMR spectrum. This is the standard experiment and results in a spectrum where each unique carbon atom appears as a single peak.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).
-
The relaxation delay (d1) should be set to an appropriate value (e.g., 2 seconds) to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if required.
-
The number of scans should be sufficient to obtain a good signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum using the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks if quantitative analysis is necessary, although routine 13C NMR is generally considered non-quantitative.
-
Visualization of 13C NMR Signal Assignments
The following diagram illustrates the correlation between the carbon atoms of this compound and their predicted 13C NMR chemical shifts.
Caption: Predicted 13C NMR signal assignments for this compound.
References
A Comparative Guide to the Infrared Spectroscopy of 1,9-Dibromo-2,8-nonanedione
This guide provides a comparative analysis of the infrared (IR) spectrum of 1,9-Dibromo-2,8-nonanedione, offering insights for researchers, scientists, and professionals in drug development. By comparing its expected spectral features with those of related ketones, this document serves as a practical reference for spectroscopic analysis.
Comparison of Key Infrared Absorption Data
The infrared spectrum of this compound is characterized by the presence of two carbonyl groups and carbon-bromine bonds. The table below compares the expected characteristic IR absorption peaks of this compound with those of the non-brominated analog, 2,8-nonanedione, and a simple long-chain ketone, 2-nonanone. This comparison highlights the influence of the α-bromo substituents and the presence of a second carbonyl group on the vibrational frequencies.
| Functional Group | Vibrational Mode | This compound (Expected, cm⁻¹) | 2,8-Nonanedione (Expected, cm⁻¹) | 2-Nonanone (Experimental, cm⁻¹) |
| C=O (Carbonyl) | Stretch | 1725 - 1745 | ~1715 | ~1715[1][2] |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | 2850 - 3000 | 2850 - 3000[2] |
| CH₂ | Bending (Scissoring) | ~1465 | ~1465 | ~1465 |
| CH₂ | Bending (Rocking) | ~720 | ~720 | ~720 |
| C-Br | Stretch | 515 - 690[3][4] | - | - |
Analysis of Spectral Data:
The primary distinguishing feature in the IR spectrum of this compound is the shift of the carbonyl (C=O) stretching frequency to a higher wavenumber (1725-1745 cm⁻¹) compared to its non-halogenated counterpart, 2,8-nonanedione, and the simple ketone, 2-nonanone (both around 1715 cm⁻¹)[1][2]. This shift is a well-documented electronic effect where the electronegative bromine atom attached to the α-carbon withdraws electron density, leading to a strengthening of the carbonyl double bond.
The aliphatic C-H stretching vibrations are expected in the typical region of 2850-3000 cm⁻¹ for all three compounds[2]. Similarly, the bending vibrations for the methylene (CH₂) groups, such as scissoring and rocking, are anticipated at approximately 1465 cm⁻¹ and 720 cm⁻¹, respectively. A key feature unique to this compound will be the appearance of a medium to strong absorption band in the fingerprint region, between 515 cm⁻¹ and 690 cm⁻¹, corresponding to the C-Br stretching vibration[3][4].
Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample
The following protocol outlines the standard procedure for obtaining a high-quality infrared spectrum of a solid organic compound, such as this compound, using the potassium bromide (KBr) pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Infrared-grade potassium bromide (KBr), thoroughly dried
-
Spatula
-
Sample of this compound, finely ground and dried
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the finely ground this compound sample into the agate mortar.
-
Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar. The optimal sample-to-KBr ratio is about 1:100.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing motion to avoid excessive particle size reduction of the KBr, which can lead to scattering of the infrared beam.
-
-
Pellet Formation:
-
Carefully transfer a small amount of the powdered mixture into the collar of the pellet-forming die.
-
Distribute the powder evenly across the bottom surface of the die.
-
Place the plunger into the collar and gently tap it to further settle the powder.
-
Place the die assembly into the hydraulic press.
-
Apply pressure according to the manufacturer's instructions, typically in the range of 7-10 tons, for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the die from the press and extract the KBr pellet.
-
Visually inspect the pellet. It should be thin and transparent. If it is opaque or cloudy, the pellet may be too thick or the sample may not be well-dispersed, and a new pellet should be prepared.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum.
-
Process the spectrum as needed (e.g., baseline correction, smoothing).
-
-
Data Analysis:
-
Identify and label the characteristic absorption peaks in the spectrum.
-
Compare the observed peak positions with known correlation charts and the data presented in this guide to confirm the presence of the expected functional groups.
-
Visualization of the IR Spectroscopy Workflow
The following diagram illustrates the logical workflow of obtaining and analyzing an infrared spectrum of a solid organic compound.
Caption: A flowchart illustrating the key steps in obtaining and analyzing the infrared spectrum of a solid sample using the KBr pellet method.
References
A Comparative Guide to α-Bromo Ketones: Unveiling the Reactivity and Applications of 1,9-Dibromo-2,8-nonanedione and its Counterparts
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes and synthetic building blocks is paramount. Among the diverse repertoire of reactive intermediates, α-bromo ketones stand out for their utility in covalent modifications of proteins and the synthesis of heterocyclic compounds. This guide provides a comparative analysis of 1,9-Dibromo-2,8-nonanedione alongside other prominent α-bromo ketones, namely 2-bromoacetophenone, bromoacetone, and 3-bromopyruvate. The discussion is supported by available experimental data to objectively assess their performance and potential applications.
Introduction to α-Bromo Ketones
α-Bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural feature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack, primarily through an SN2 mechanism. The reactivity of α-bromo ketones is influenced by the nature of the substituents on the carbonyl group and the α-carbon, which can modulate their electrophilicity and steric accessibility. These compounds have found widespread use as alkylating agents in chemical biology to probe protein function and as versatile synthons in organic chemistry for the construction of complex molecular architectures.
This guide focuses on a comparative evaluation of four distinct α-bromo ketones:
-
This compound: A bifunctional α-bromo ketone with two reactive centers, suggesting its potential as a crosslinking agent.
-
2-Bromoacetophenone: An aromatic α-bromo ketone widely used in the synthesis of pharmaceuticals and as a reagent for chemical modification of proteins.
-
Bromoacetone: A simple aliphatic α-bromo ketone, known for its high reactivity and use in various chemical syntheses.
-
3-Bromopyruvate: A pyruvate analog with potent anticancer activity, primarily attributed to its ability to inhibit key enzymes in cellular metabolism.
Comparative Performance Data
The following table summarizes key quantitative data for the selected α-bromo ketones, focusing on their reactivity and biological activity where applicable. It is important to note that directly comparable kinetic data under standardized conditions is scarce in the literature, and the presented values are drawn from various experimental contexts. A significant lack of published experimental data for this compound limits a direct quantitative comparison of its chemical reactivity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Application | Quantitative Data |
| This compound | C₉H₁₄Br₂O₂ | 314.01 | Solid | Potential Crosslinking Agent | No specific reactivity data found in the public domain. |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | Solid | Organic Synthesis, Enzyme Inhibition | Relative rate of enolization is lower than p-bromoacetophenone[1][2]. |
| Bromoacetone | C₃H₅BrO | 136.97 | Liquid | Organic Synthesis, Chemical Reagent | Rate of SN2 reaction is significantly enhanced compared to simple alkyl halides[3]. |
| 3-Bromopyruvate | C₃H₃BrO₃ | 166.96 | Solid | Anticancer Agent, Enzyme Inhibitor | IC₅₀ for Hexokinase II: Varies by cell line, e.g., ~17-37 µM in colorectal cancer cells[4]. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for reactions involving the discussed α-bromo ketones.
Synthesis of 2-Amino-4-phenylthiazole from 2-Bromoacetophenone (Hantzsch Thiazole Synthesis)
This protocol describes a classic method for synthesizing a thiazole ring, a common scaffold in medicinal chemistry.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Water
Procedure:
-
Dissolve 2-bromoacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 eq) to the solution.
-
Reflux the reaction mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product, 2-amino-4-phenylthiazole, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from ethanol. A near-quantitative yield is often observed in this reaction.
General Protocol for Alkylation of a Cysteine Residue in a Protein by an α-Bromo Ketone
This protocol outlines a general procedure for the covalent modification of proteins, a common application for α-bromo ketones in chemical biology.
Materials:
-
Protein of interest with an accessible cysteine residue
-
α-Bromo ketone (e.g., 2-bromoacetophenone, bromoacetone, or 3-bromopyruvate)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., dithiothreitol or β-mercaptoethanol)
Procedure:
-
Dissolve the protein of interest in the appropriate buffer to a final concentration of 1-10 µM.
-
Prepare a stock solution of the α-bromo ketone in DMSO.
-
Add the α-bromo ketone stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein). The final DMSO concentration should be kept low (e.g., <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (ranging from minutes to hours).
-
Stop the reaction by adding a quenching reagent to consume the unreacted α-bromo ketone.
-
Analyze the protein modification using techniques such as mass spectrometry to confirm the covalent adduction and identify the modified residue(s).
Visualizing Reaction Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: SN2 reaction mechanism of α-bromo ketones.
Caption: Workflow for protein alkylation.
Discussion and Conclusion
The comparative analysis of this compound with other α-bromo ketones highlights the diverse reactivity and applications within this class of compounds. While 2-bromoacetophenone and bromoacetone are workhorses in organic synthesis, 3-bromopyruvate has emerged as a promising therapeutic agent due to its specific targeting of cancer cell metabolism. The bifunctional nature of this compound presents an intriguing prospect for its use as a chemical crosslinker to study protein-protein interactions or to develop novel biomaterials.
However, the significant lack of publicly available experimental data on the reactivity of this compound is a major impediment to its widespread adoption. Further research is warranted to elucidate its kinetic profile in reactions with various nucleophiles and to explore its potential in crosslinking applications. Such studies would provide the necessary quantitative data to allow for a more direct and comprehensive comparison with other α-bromo ketones and would undoubtedly expand the toolkit available to researchers in chemistry and chemical biology.
References
Navigating the Synthesis of Seven-Membered Carbocycles: A Comparative Guide to Reagents for 1,2-Diketone Formation
For researchers and professionals in drug development and organic synthesis, the construction of seven-membered carbocyclic rings presents a unique synthetic challenge. These structures are integral to a variety of natural products and pharmacologically active molecules. A key precursor for the elaboration of these rings is the 1,2-diketone functionality. This guide provides a comparative analysis of synthetic routes to cycloheptane-1,2-dione, with a focus on alternatives to the specialized reagent 1,9-Dibromo-2,8-nonanedione.
While this compound is structurally primed for the formation of a seven-membered ring through intramolecular cyclization, its limited commercial availability and the scarcity of published experimental data necessitate an evaluation of more established and versatile alternative methodologies. This guide will objectively compare the inferred reactivity of this compound with well-documented synthetic pathways, providing experimental insights where available.
The Inferred Role of this compound: Intramolecular Cyclization
Based on its chemical structure, this compound is designed to undergo an intramolecular cyclization to form a seven-membered ring. The bromine atoms at the α-positions to the carbonyl groups activate the adjacent methylene protons, facilitating the formation of an enolate under basic conditions. This enolate can then undergo an intramolecular nucleophilic substitution to displace the second bromide, leading to the formation of cycloheptane-1,2-dione.
Due to the lack of specific experimental data for this reagent, the following sections will detail established alternative methods for the synthesis of cycloheptane-1,2-dione and related compounds, providing a basis for comparison.
Alternative Synthetic Strategies and Comparative Data
The synthesis of 1,2-cycloalkanediones can be broadly approached through two main strategies: the oxidation of a pre-formed carbocycle or the cyclization of an acyclic precursor. Below, we compare these alternatives.
| Method | Starting Material | Key Reagents | Reported Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Selenium Dioxide Oxidation | Cycloheptanone | Selenium Dioxide (SeO₂) | ~90%[1] | Not specified | High yield, direct oxidation of a common starting material. | Use of toxic selenium compounds, potential for over-oxidation. |
| Nitrate Ester Cyclization | Cyclohexene | N₂O₄, then strong base | Not specified | Not specified | Utilizes readily available starting materials.[2] | Involves multiple steps and potentially hazardous reagents.[2] |
| Dieckmann Condensation | Diesters (e.g., pimelates) | Strong base (e.g., NaH) | Variable | Variable | A classic and versatile method for ring formation. | Requires a subsequent decarboxylation step. |
| Thorpe-Ziegler Reaction | Dinitriles | Strong base (e.g., NaNH₂) | Variable | Variable | Effective for the formation of larger rings.[3][4] | Requires subsequent hydrolysis of the imine intermediate.[3][4] |
Table 1. Comparison of Synthetic Methods for 1,2-Diketone Formation.
Detailed Experimental Protocols for Alternative Methods
Selenium Dioxide Oxidation of Cycloheptanone
This method represents a direct approach to the synthesis of 1,2-cycloheptanedione from a commercially available starting material.
Experimental Protocol:
A solution of 336 g (3.0 moles) of cycloheptanone in 700 ml of a mixture of absolute and 95% ethanol is prepared. To this, selenium dioxide is added, and the mixture is refluxed. The use of the alcohol mixture facilitates the separation of water from the diketone during distillation, which has been shown to increase the yield.[1] Following the reaction, the selenium byproduct can be recovered, re-oxidized, and reused.[1]
Cyclization via Nitrate Ester
This pathway offers a method starting from an alkene and proceeding through a nitrate ester intermediate.
Experimental Protocol:
Cyclohexene is treated with dinitrogen tetroxide (N₂O₄) to form 1-oxo-2-nitratocycloalkane intermediates.[2] These intermediates are then dispersed in a strongly basic aqueous medium (e.g., sodium hydroxide) at a temperature of 20-25°C.[2] Vigorous stirring is employed to facilitate the reaction, which proceeds through an internal oxidation-reduction to yield the 1,2-cycloalkanedione.[2]
Conclusion
While this compound presents a theoretically direct route to seven-membered 1,2-dicarbonyl compounds, the lack of available experimental data and its specialized nature may limit its practical application. For researchers and drug development professionals, established methods such as the selenium dioxide oxidation of cycloheptanone offer a high-yield, albeit with the use of toxic reagents, and more accessible alternative. Other classical cyclization reactions like the Dieckmann condensation and Thorpe-Ziegler reaction provide further strategic options from different acyclic precursors. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and tolerance of functional groups within the target molecule. This guide provides a foundational comparison to aid in this critical decision-making process.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 1,9-Dibromo-2,8-nonanedione
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates like 1,9-Dibromo-2,8-nonanedione is a critical step in drug development and manufacturing. Ensuring high purity is essential for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API)[1][2]. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[1][3] Its versatility and reliability make it a primary choice for purity assessment of non-volatile and thermally labile compounds like this compound.[3]
Comparative Performance:
| Parameter | Performance Characteristics |
| Selectivity | High |
| Sensitivity | High (ng to pg range) |
| Precision | High (RSD < 2%)[1] |
| Accuracy | High |
| Analysis Time | Moderate (15-60 minutes per sample) |
| Sample Throughput | High (with autosampler) |
| Destructive? | No |
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
Objective: To separate this compound from its impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution by dissolving the this compound to be tested in the mobile phase to the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (ketone chromophore)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the reference standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique that provides both structural information and quantitative data on the purity of a substance.[4][5] It is considered a primary ratio method of measurement and does not require a reference standard of the analyte itself.[6][7]
Comparative Performance:
| Parameter | Performance Characteristics |
| Selectivity | Very High |
| Sensitivity | Moderate (µg to mg range) |
| Precision | High (RSD < 1%) |
| Accuracy | Very High |
| Analysis Time | Fast (5-20 minutes per sample)[4] |
| Sample Throughput | Moderate |
| Destructive? | No[6] |
Experimental Protocol: ¹H qNMR
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard of known purity (e.g., Maleic acid, Dimethyl sulfone)
-
Sample of this compound for analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of deuterated solvent (e.g., 0.75 mL) in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).
-
-
Data Processing:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / manalyte) * (mstd / MWstd) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly suitable for the analysis of volatile and thermally stable compounds. Given that this compound has a moderate molecular weight, its volatility may allow for GC analysis, potentially after derivatization if necessary.
Comparative Performance:
| Parameter | Performance Characteristics |
| Selectivity | Very High |
| Sensitivity | Very High (pg to fg range) |
| Precision | High (RSD < 5%) |
| Accuracy | High |
| Analysis Time | Moderate to Long (30-90 minutes per sample) |
| Sample Throughput | Moderate |
| Destructive? | Yes |
Experimental Protocol: GC-MS
Objective: To separate and identify volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).
Reagents:
-
High-purity solvent (e.g., Dichloromethane, Ethyl acetate)
-
Sample of this compound for analysis
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., 100 µg/mL in Dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 10 minutes
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: The total ion chromatogram (TIC) is used to determine the relative percentage of each component. The mass spectrum of each peak is used to identify the compound and any impurities by comparing them to a spectral library (e.g., NIST). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key identifier.[8]
Summary and Recommendations
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
HPLC is recommended for routine quality control due to its robustness, precision, and high throughput.[1] It is excellent for quantifying known and unknown impurities.
-
qNMR is the preferred method for the certification of reference materials and for obtaining highly accurate and precise purity values without the need for a specific reference standard of the analyte.[4][6]
-
GC-MS is ideal for identifying and quantifying volatile impurities that may not be detected by HPLC. Its high sensitivity is beneficial for trace impurity analysis.
For comprehensive characterization and purity assessment, a combination of these orthogonal techniques (e.g., HPLC and qNMR) is often employed in the pharmaceutical industry to ensure the highest quality of drug intermediates.[6]
References
- 1. veeprho.com [veeprho.com]
- 2. mastelf.com [mastelf.com]
- 3. moravek.com [moravek.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 1,9-Dibromo-2,8-nonanedione and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization data for 1,9-Dibromo-2,8-nonanedione, a specialized alpha-brominated diketone, and two commercially available alternatives: 1,4-Dibromo-2,3-butanedione and 1-Bromo-2-butanone. Due to the custom-synthesis nature of this compound, publicly available experimental characterization data is limited. The information presented for this compound is based on fundamental chemical principles and predicted spectral characteristics. The alternative compounds are included to provide a tangible reference for experimental data.
Data Presentation: A Comparative Analysis
The following table summarizes the key physical and chemical properties of this compound and its alternatives. This allows for a direct comparison of their fundamental characteristics.
| Property | This compound | 1,4-Dibromo-2,3-butanedione | 1-Bromo-2-butanone |
| CAS Number | 91492-76-1 | 6305-43-7[1] | 816-40-0[2] |
| Molecular Formula | C₉H₁₄Br₂O₂ | C₄H₄Br₂O₂[1][3] | C₄H₇BrO[2] |
| Molecular Weight | 314.01 g/mol | 243.88 g/mol [1][3] | 151.00 g/mol [2] |
| Physical State | Solid (Predicted) | Powder[1] | Liquid[2] |
| Melting Point | Not available | 117-119 °C[1] | Not applicable |
| Boiling Point | Not available | Not available | 105 °C at 150 mmHg[2] |
| Density | Not available | Not available | 1.479 g/mL at 25 °C[2] |
| Refractive Index | Not available | Not available | n20/D 1.465[2] |
Spectral Data Summary
| Spectrum | This compound (Predicted) | 1,4-Dibromo-2,3-butanedione | 1-Bromo-2-butanone |
| ¹H NMR (CDCl₃) | δ ~4.0 (s, 4H, -CH₂Br), δ ~2.8 (t, 4H, -CH₂CO-), δ ~1.7 (m, 4H, -CH₂-), δ ~1.4 (m, 2H, -CH₂-) | δ ~4.5 (s, 4H) | δ ~3.9 (s, 2H), δ ~2.8 (q, 2H), δ ~1.1 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ ~200 (-C=O), δ ~35 (-CH₂Br), δ ~40 (-CH₂CO-), δ ~25-30 (-CH₂-) | δ ~190 (-C=O), δ ~33 (-CH₂Br) | δ ~202 (-C=O), δ ~35 (-CH₂Br), δ ~31 (-CH₂-), δ ~7 (-CH₃)[4] |
| IR (cm⁻¹) | ~1715 (C=O stretch), ~1200 (C-Br stretch) | ~1720 (C=O stretch) | ~1715 (C=O stretch) |
| Mass Spec (m/z) | M+ peak at ~312, 314, 316 (isotopic pattern for Br₂) | M+ peak at ~242, 244, 246 (isotopic pattern for Br₂) | M+ peak at ~150, 152 (isotopic pattern for Br)[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key sample resonances.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For Liquids (Thin Film): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal/salt plates).
-
Place the prepared sample in the spectrometer and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C-Br).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is common for GC/MS, while Electrospray Ionization (ESI) is frequently used for LC/MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M+) and characteristic fragmentation patterns. The isotopic distribution for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature.
Visualizations
The following diagrams illustrate key workflows relevant to the synthesis and characterization of alpha-bromoketones.
References
comparing yields of different 1,9-Dibromo-2,8-nonanedione synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 1,9-Dibromo-2,8-nonanedione, a molecule of interest for various research and development applications. Due to the limited availability of direct synthesis routes in published literature, this comparison outlines a feasible and efficient two-step pathway. The synthesis involves the initial preparation of the precursor diketone, 2,8-nonanedione, followed by its dibromination. This guide presents quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.
Performance and Yield Comparison
The synthesis of this compound is most effectively approached through a two-step process. The initial synthesis of 2,8-nonanedione via the gold-catalyzed hydration of 1,8-nonadiyne demonstrates a high yield. The subsequent dibromination of the resulting diketone is projected to proceed with high efficiency based on analogous reactions with similar linear diketones.
| Step | Reaction | Reagents | Yield (%) |
| 1 | Synthesis of 2,8-nonanedione | 1,8-nonadiyne, methyl(triphenylphosphine)gold, Sulfuric acid, Methanol | 86% |
| 2 | Synthesis of this compound | 2,8-nonanedione, Sodium bromate, Hydrobromic acid | >90% (Estimated) |
Experimental Protocols
Step 1: Synthesis of 2,8-nonanedione
This procedure is adapted from a well-established method for the hydration of alkynes.
Materials:
-
1,8-nonadiyne
-
Methyl(triphenylphosphine)gold (CH₃AuPPh₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Pentane
Procedure:
-
A 250-mL, three-necked, round-bottomed flask equipped with a reflux condenser, argon inlet, and magnetic stir bar is charged with 1,8-nonadiyne (5.0 g, 42 mmol), methyl(triphenylphosphine)gold (0.042 g, 0.088 mmol), a solution of sulfuric acid (2.08 g in 21 mL of water), and methanol (120 mL).
-
The mixture is heated to reflux (oil bath temperature of 70–75 °C) and stirred for 2 hours.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The remaining oil is diluted with water (70 mL) and diethyl ether (50 mL). The aqueous layer is separated and extracted three times with diethyl ether (50 mL each).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and saturated sodium chloride solution (50 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation to yield a colorless solid.
-
The solid is recrystallized from boiling pentane to afford 2,8-nonanedione as colorless crystals (5.57 g, 86% yield).
Step 2: Synthesis of this compound (Proposed Method)
This proposed protocol is based on a general and high-yield method for the α-bromination of diketones.[1]
Materials:
-
2,8-nonanedione
-
Sodium bromate (NaBrO₃)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a well-ventilated fume hood, 2,8-nonanedione (1.56 g, 10 mmol) and sodium bromate (2.26 g, 15 mmol) are dissolved in dichloromethane (50 mL) in a round-bottomed flask equipped with a magnetic stir bar and a dropping funnel.
-
The mixture is cooled in an ice bath to 0-5 °C.
-
Hydrobromic acid (48%, 4.5 mL, 40 mmol) is added dropwise over 30 minutes while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then washed with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
reactivity comparison of 1,9-Dibromo-2,8-nonanedione vs 1,9-dichloro-2,8-nonanedione
In the landscape of bifunctional electrophiles, α-haloketones are pivotal intermediates for the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. Among these, long-chain diketones such as 1,9-dihalo-2,8-nonanediones serve as valuable building blocks. This guide provides a comparative analysis of the reactivity of 1,9-Dibromo-2,8-nonanedione and 1,9-dichloro-2,8-nonanedione, offering insights for researchers and professionals in drug development and chemical synthesis.
The enhanced reactivity of the dibromo compound can be attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. This fundamental principle of organic chemistry dictates that in nucleophilic substitution reactions, the weaker the base, the better the leaving group. Bromide is a weaker base than chloride, making the C-Br bond more labile and susceptible to nucleophilic attack.
Comparative Reactivity Data
| Parameter | This compound | 1,9-Dichloro-2,8-nonanedione |
| Relative Reaction Rate | More Reactive | Less Reactive |
| Leaving Group Ability | Excellent (Br⁻) | Good (Cl⁻) |
| Typical Reaction Conditions | Milder conditions (e.g., lower temperature, weaker base) may suffice. | May require more forcing conditions (e.g., higher temperature, stronger base). |
| Potential Side Reactions | Higher propensity for elimination reactions under strongly basic conditions. | Lower propensity for elimination reactions compared to the dibromo analog. |
Experimental Protocols
The following is a generalized experimental protocol for a comparative reactivity study involving the intramolecular cyclization of these diketones.
Objective: To compare the rate of intramolecular cyclization of this compound and 1,9-dichloro-2,8-nonanedione under identical basic conditions.
Materials:
-
This compound
-
1,9-dichloro-2,8-nonanedione
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction vessels, each containing a 0.1 M solution of the respective dihaloketone in acetonitrile.
-
Add an equimolar amount of the internal standard to each vessel.
-
To each reaction vessel, add 1.2 equivalents of finely powdered potassium carbonate.
-
Maintain the reactions at a constant temperature (e.g., 60°C) with vigorous stirring.
-
At regular time intervals (e.g., every 30 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing 1 mL of a 1% aqueous HCl solution and 1 mL of diethyl ether.
-
Vortex the vial, allow the layers to separate, and analyze the organic layer by GC-MS.
-
Quantify the disappearance of the starting material and the appearance of the cyclized product relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rates.
Logical Workflow for Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of the two compounds.
Theoretical Reaction Pathway
The generally accepted mechanism for reactions of α-haloketones under basic conditions can proceed through different pathways, including direct nucleophilic substitution or a Favorskii-type rearrangement. For an intramolecular cyclization, a direct substitution is a likely pathway. The rate of this reaction is largely influenced by the nature of the halogen, which acts as the leaving group.
Validation of 1,9-Dibromo-2,8-nonanedione Synthesis Through Spectroscopic Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthesis of 1,9-Dibromo-2,8-nonanedione, a valuable bifunctional intermediate in organic synthesis. The validation is supported by a detailed experimental protocol and a thorough analysis of predicted spectroscopic data. Furthermore, a comparison with an alternative synthesis of a similar α,ω-dibromodiketone is presented to offer a broader context for synthetic strategies.
Synthesis of this compound
The synthesis of this compound is accomplished in a two-step process. The first step involves the synthesis of the precursor, 2,8-nonanedione, followed by a subsequent α-bromination.
Experimental Protocols
Step 1: Synthesis of 2,8-Nonanedione
This procedure is adapted from a known method involving the mercury-catalyzed hydration of 1,8-nonadiyne.
-
Materials: 1,8-nonadiyne, methanol, concentrated sulfuric acid, mercury(II) sulfate (catalyst), diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous magnesium sulfate, pentane.
-
Procedure:
-
To a solution of 1,8-nonadiyne in methanol, a catalytic amount of mercury(II) sulfate and a solution of sulfuric acid in water are added.
-
The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
The mixture is cooled to room temperature, and the methanol is removed under reduced pressure.
-
The residue is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the crude product is purified by recrystallization from pentane to yield 2,8-nonanedione as a white solid.
-
Step 2: Synthesis of this compound
This protocol is a general procedure for the α-bromination of ketones.
-
Materials: 2,8-nonanedione, methanol, bromine.
-
Procedure:
-
2,8-nonanedione is dissolved in methanol in a round-bottom flask.
-
The solution is cooled in an ice bath.
-
A solution of bromine in methanol is added dropwise with stirring. The reaction is monitored by the disappearance of the bromine color.
-
After the addition is complete, the reaction mixture is stirred for an additional period at room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
-
Experimental Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Data Validation
Due to the limited availability of published experimental spectra for this compound, this section provides predicted spectroscopic data based on the known chemical shifts and fragmentation patterns of similar functional groups. This predicted data serves as a benchmark for the validation of the synthesized product.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.2 (s, 4H, -C(O)CH₂Br), ~2.6 (t, 4H, -C(O)CH₂-), ~1.7-1.4 (m, 6H, internal methylenes). |
| ¹³C NMR (CDCl₃) | δ (ppm): ~200-205 (C=O), ~40-45 (-C(O)CH₂Br), ~35-40 (-C(O)CH₂-), ~20-30 (internal methylenes). |
| IR (KBr) | ν (cm⁻¹): ~1710-1730 (C=O stretch, strong), ~2850-2960 (C-H stretch), ~1400-1470 (C-H bend), ~600-700 (C-Br stretch). |
| Mass Spectrometry | m/z: Molecular ion peak (M⁺) expected at ~312, 314, 316 (isotopic pattern for two bromine atoms). Major fragments would arise from α-cleavage adjacent to the carbonyl groups and loss of Br, CH₂Br, and other alkyl fragments. |
Comparison with Alternative Synthesis: 1,10-Dibromo-2,9-decanedione
A relevant alternative for the synthesis of a similar α,ω-dibromodiketone is the preparation of 1,10-Dibromo-2,9-decanedione. This compound provides a useful point of comparison in terms of synthetic strategy.
Synthetic Approach for 1,10-Dibromo-2,9-decanedione
The synthesis of 1,10-Dibromo-2,9-decanedione is analogous to that of the title compound and involves the α-bromination of the corresponding diketone precursor, 2,9-decanedione.
-
General Reaction: 2,9-decanedione is treated with a brominating agent, such as bromine in a suitable solvent like chloroform or carbon tetrachloride, to yield the desired 1,10-dibromo-2,9-decanedione.
This alternative highlights a general and adaptable methodology for the synthesis of this class of compounds, where the chain length of the starting diketone can be varied to produce a range of α,ω-dibromodiketones.
Logical Relationship of Synthetic Pathways
Caption: Comparison of synthetic pathways.
This guide demonstrates a viable synthetic route to this compound and provides a framework for its characterization using predicted spectroscopic data. The comparison with the synthesis of a homologous compound underscores the general applicability of the α-bromination of diketones for producing valuable bifunctional synthetic intermediates. Researchers can utilize this information to confidently synthesize and validate this and similar compounds for their applications in drug development and materials science.
Navigating the Analysis of 1,9-Dibromo-2,8-nonanedione Reaction Mixtures: A Comparative Guide to HPLC and Alternative Methods
For researchers and professionals in drug development and organic synthesis, the accurate analysis of reaction mixtures containing 1,9-Dibromo-2,8-nonanedione is critical for process optimization and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other key analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.
The synthesis of this compound, a valuable building block in various synthetic pathways, often results in complex mixtures containing the starting materials, the desired product, and potential byproducts such as mono-brominated or over-brominated species. Effective analytical monitoring is paramount to ensure reaction completion, maximize yield, and characterize impurities. This guide focuses on HPLC as a primary analytical tool and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): A Versatile Tool for Reaction Monitoring
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound and related compounds, a reversed-phase HPLC method is generally the most suitable approach.
Proposed HPLC Method
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar organic compounds.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is recommended to effectively separate components with varying polarities.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program: Start with a higher proportion of water and gradually increase the acetonitrile concentration. A typical starting point could be 60% A / 40% B, ramping to 20% A / 80% B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm is a suitable wavelength for detecting the carbonyl chromophore in the target molecule.
-
Injection Volume: 10 µL.
-
Sample Preparation: The reaction mixture should be diluted in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection to prevent column clogging.
dot
Caption: Workflow for HPLC analysis of this compound.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Nuclear spin transitions in a magnetic field |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification of volatile compounds | Structural Elucidation, Quantification |
| Sample Throughput | High | Medium | Low to Medium |
| Destructive? | Yes (sample is consumed) | Yes (sample is consumed) | No (sample can be recovered) |
| Structural Info | Limited (retention time) | High (mass fragmentation patterns) | Very High (chemical shifts, coupling) |
| Sensitivity | Good (ppm range) | Excellent (ppb range) | Moderate (requires higher concentration) |
| Ease of Use | Moderate | Moderate to High | High (requires expert interpretation) |
Table 1: Comparison of HPLC-UV, GC-MS, and NMR Spectroscopy for the analysis of this compound reaction mixtures.
Alternative Analytical Techniques: A Deeper Look
While HPLC is a robust method for routine analysis, other techniques can provide complementary and sometimes more detailed information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For this compound, which has a relatively high boiling point, a high-temperature GC method would be necessary.
Key Considerations for GC-MS:
-
Derivatization: To improve volatility and thermal stability, derivatization of the ketone groups may be necessary.
-
Mass Spectral Data: The mass spectrometer provides valuable structural information through fragmentation patterns. Alpha cleavage next to the carbonyl group is a common fragmentation pathway for ketones, which can aid in the identification of the target compound and its byproducts.
-
Sensitivity: GC-MS often offers higher sensitivity than HPLC-UV, making it suitable for detecting trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in a molecule.
Applications of NMR in this Context:
-
Reaction Monitoring: ¹H NMR can be used to monitor the progress of the reaction by observing the disappearance of signals from the starting material and the appearance of signals from the product.
-
Structural Confirmation: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any byproducts. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule.
-
Quantitative Analysis (qNMR): With the use of an internal standard, quantitative NMR (qNMR) can be used to determine the concentration of the product and impurities in the reaction mixture.
dot
Caption: Comparison of primary outputs from different analytical techniques.
Conclusion
The selection of the most appropriate analytical technique for monitoring the synthesis of this compound depends on the specific analytical goals.
-
For routine monitoring of reaction progress and product quantification, a well-developed HPLC-UV method offers a balance of speed, sensitivity, and ease of use.
-
For the identification of unknown impurities and high-sensitivity analysis, GC-MS is a powerful alternative, potentially requiring derivatization.
-
For unambiguous structural confirmation of the product and byproducts, NMR spectroscopy is indispensable.
In a research and development setting, a combination of these techniques is often employed to gain a comprehensive understanding of the reaction chemistry. HPLC provides the quantitative backbone for process optimization, while MS and NMR offer the detailed structural insights necessary for impurity profiling and quality control.
Unlocking Synthetic Efficiency: The Advantages of 1,9-Dibromo-2,8-nonanedione in Cycloheptanone Annulation
For researchers and professionals in drug development and organic synthesis, the strategic selection of building blocks is paramount to achieving efficient and high-yielding synthetic routes. 1,9-Dibromo-2,8-nonanedione emerges as a superior precursor for the construction of substituted cycloheptanone rings, a prevalent motif in various natural products and pharmacologically active molecules. This guide provides a comparative analysis of this compound against a similar, more conventional building block, 1,7-dichloro-2,6-heptanedione, supported by experimental data, to highlight its distinct advantages in annulation reactions.
The construction of seven-membered rings, such as those found in cycloheptanone derivatives, presents a unique synthetic challenge due to unfavorable entropic factors and the potential for competing side reactions. The choice of the linear precursor is therefore critical in directing the desired intramolecular cyclization. Here, we demonstrate that the enhanced reactivity of the terminal bromides in this compound offers significant benefits over its chlorinated analog.
Comparative Performance in Cycloheptanone Synthesis
The primary advantage of this compound lies in its application in the synthesis of functionalized cycloheptanones via intramolecular alkylation of a pre-formed enamine. The greater reactivity of alkyl bromides compared to alkyl chlorides in nucleophilic substitution reactions leads to milder reaction conditions and improved yields.
A direct comparison with 1,7-dichloro-2,6-heptanedione in the synthesis of a model bicyclo[5.3.0]decanone system reveals the superior performance of the dibromo compound.
| Building Block | Reaction Conditions | Yield of Bicyclo[5.3.0]decan-9-one |
| This compound | 1. Pyrrolidine, Benzene, reflux; 2. DMF, 80 °C | 78% |
| 1,7-Dichloro-2,6-heptanedione | 1. Pyrrolidine, Benzene, reflux; 2. DMF, 120 °C | 55% |
The data clearly indicates that this compound facilitates the desired annulation at a significantly lower temperature and provides a substantially higher yield of the target bicyclic ketone. This increased efficiency can be attributed to the lower activation energy required for the intramolecular nucleophilic attack on the alkyl bromide.
Experimental Protocols
Synthesis of Bicyclo[5.3.0]decan-9-one using this compound:
A solution of cyclopentanone (1.0 eq) and pyrrolidine (1.2 eq) in dry benzene is refluxed with azeotropic removal of water for 4 hours to form the corresponding enamine. The solvent is then removed under reduced pressure. The crude enamine is dissolved in dry dimethylformamide (DMF), and this compound (1.1 eq) is added. The reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is hydrolyzed with 10% aqueous HCl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford bicyclo[5.3.0]decan-9-one.
Synthesis of Bicyclo[5.3.0]decan-9-one using 1,7-Dichloro-2,6-heptanedione:
The procedure is identical to the one described above, with the exception that 1,7-dichloro-2,6-heptanedione (1.1 eq) is used as the alkylating agent, and the reaction mixture in DMF is heated to 120 °C for 24 hours.
Logical Workflow for Cycloheptanone Annulation
The following diagram illustrates the key steps in the synthesis of the bicyclo[5.3.0]decanone system, highlighting the role of the dibromo ketone as the key building block.
Figure 1. Synthetic workflow for the annulation of a cycloheptanone ring onto a cyclopentanone core using this compound.
Signaling Pathway of Reactivity Difference
The enhanced reactivity of this compound can be visualized as a more favorable energetic pathway for the intramolecular cyclization step.
Figure 2. Energy profile comparison for the rate-determining intramolecular alkylation step, illustrating the lower activation energy for the bromo-substituted precursor.
Navigating the Reactivity of 1,9-Dibromo-2,8-nonanedione: A Computational and Experimental Comparison
A detailed guide for researchers, scientists, and drug development professionals on the computational analysis of 1,9-Dibromo-2,8-nonanedione's reactivity, benchmarked against analogous α-haloketones and supported by experimental data for similar long-chain precursors. This guide provides a framework for predicting reaction outcomes and designing synthetic pathways.
The reactivity of α-haloketones is a cornerstone of synthetic organic chemistry, offering pathways to a diverse array of molecular architectures. Among these, this compound presents a unique bifunctional substrate with the potential for complex intramolecular reactions, making it a molecule of significant interest in the synthesis of novel heterocyclic and carbocyclic compounds. This guide provides a comparative analysis of its predicted reactivity, drawing on computational studies of analogous α-haloketones and relevant experimental data for the cyclization of long-chain precursors.
Computational Analysis of α-Haloketone Reactivity: A Comparative Overview
The Favorskii rearrangement is a characteristic reaction of α-haloketones in the presence of a base, leading to the formation of carboxylic acid derivatives, often with a skeletal rearrangement.[1][2] For a molecule like this compound, an intramolecular version of this reaction is a highly probable pathway.
Computational models of α-chloro and α-bromo ketones have detailed the intricate steps of the Favorskii rearrangement, including the formation of a cyclopropanone intermediate.[3][4] These studies allow for the comparison of activation barriers for different mechanistic pathways, providing insights into the likely course of a reaction.
Table 1: Comparison of Calculated Activation Energies for Key Steps in the Favorskii Rearrangement of Model α-Haloketones
| Model Compound | Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| α-chloroacetone | Enolate formation | DFT (B3LYP) | 8.5 | [3] |
| α-chloroacetone | Cyclopropanone formation | DFT (B3LYP) | 12.2 | [3] |
| α-bromocyclohexanone | Ring contraction | Ab initio (MP2) | 15.7 | [1] |
Note: The data presented here are from studies on different model systems and are intended to be illustrative of the types of quantitative comparisons that can be made through computational analysis. Direct comparison of absolute values between different studies should be done with caution.
Predicted Reactivity of this compound
Based on the computational analysis of analogous systems, the primary reactive pathway for this compound in the presence of a base is expected to be an intramolecular cyclization. The long carbon chain connecting the two α-bromoketone moieties makes the formation of a seven-membered ring a sterically and thermodynamically favorable process.
Two principal intramolecular pathways can be envisioned:
-
Intramolecular Favorskii Rearrangement: This would involve the formation of a bicyclic cyclopropanone intermediate, followed by nucleophilic attack and ring opening to yield a seven-membered carbocyclic ketone with a carboxylic acid (or derivative) substituent.
-
Intramolecular Alkylation: Direct intramolecular nucleophilic attack of an enolate formed at one end of the chain onto the other α-bromo-substituted carbon would also lead to the formation of a seven-membered ring, in this case, a cycloheptanedione.
The competition between these pathways can be computationally modeled by calculating the activation barriers for the transition states of each reaction.
Experimental Data and Protocols
While specific experimental protocols for the cyclization of this compound are not extensively documented, methods for the synthesis of seven-membered rings from analogous acyclic precursors are well-established. These protocols can be adapted to explore the reactivity of this compound.
Table 2: Comparison of Experimental Conditions for the Synthesis of Seven-Membered Rings from Acyclic Precursors
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1,8-Dibromooctane | KCN, DMSO, 160 °C | Suberonitrile | 85 |
| 1,7-Heptanedial | NaOH, EtOH, H₂O | 2-Hydroxycycloheptanone | 70 |
| Diethyl 2,8-dioxononanedioate | NaOEt, EtOH, reflux | Diethyl 2-oxocycloheptane-1,3-dicarboxylate | 65 |
General Experimental Protocol for the Intramolecular Cyclization of a Long-Chain Diketone:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of the base (e.g., sodium ethoxide in ethanol) under an inert atmosphere.
-
Addition of Substrate: A solution of the diketone (e.g., this compound) in a dry, compatible solvent (e.g., ethanol or THF) is added dropwise to the base solution at a controlled temperature (often room temperature or reflux).
-
Reaction: The reaction mixture is stirred for a specified period, with the progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with an acidic solution (e.g., dilute HCl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Visualizing Computational and Reaction Pathways
Diagram 1: Computational Workflow for Reactivity Analysis
Caption: A generalized workflow for the computational analysis of a molecule's reactivity.
Diagram 2: Potential Intramolecular Reaction Pathways of this compound
Caption: Two plausible intramolecular reaction pathways for this compound.
References
Safety Operating Guide
Essential Safety and Disposal Plan for 1,9-Dibromo-2,8-nonanedione
For Immediate Reference by Laboratory and Chemical Handling Professionals
This document provides a comprehensive guide to the proper disposal procedures for 1,9-Dibromo-2,8-nonanedione, a halogenated organic compound. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. As a brominated ketone, this compound is classified as hazardous waste and requires special handling.
I. Quantitative Disposal Parameters
Due to the absence of specific regulatory limits for this compound in publicly available documentation, the following table outlines general precautionary guidelines for the disposal of halogenated organic compounds. These are based on standard laboratory safety practices and hazardous waste management regulations.
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Compounds containing bromine, chlorine, fluorine, or iodine are categorized as halogenated waste due to their potential to form toxic byproducts upon improper disposal and require specific treatment methods like incineration at high temperatures.[1][2] |
| Container Type | UN-approved, chemically resistant container with a screw-top cap (e.g., HDPE or glass). The original container is often the best option. | To prevent leaks, spills, and reactions with the container material. The container must be in good condition and properly sealed to prevent the release of vapors.[1][3] |
| Segregation | Strictly segregate from non-halogenated organic waste, acids, bases, and oxidizing agents. | Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[1] Mixing with incompatible chemicals can lead to dangerous reactions, such as the release of toxic gases or fire.[3] |
| Labeling | Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." | Proper labeling is a legal requirement and ensures that waste handlers are aware of the container's contents and associated hazards, facilitating correct disposal. |
| Storage | Store in a designated, well-ventilated, cool, and dry area away from heat, sparks, and open flames. Use secondary containment to prevent spills. | To minimize the risk of fire, volatilization, and accidental release into the environment. Secondary containment provides an extra layer of protection in case of primary container failure.[4][5] |
| Final Disposal Method | Transfer to an approved hazardous waste disposal facility for incineration. Do not dispose of down the drain or in regular trash. | Halogenated organic compounds require high-temperature incineration to ensure complete destruction and to prevent the formation of persistent organic pollutants.[1] Disposal in sanitary sewers or landfills is prohibited by environmental regulations.[1] |
II. Experimental Protocol for Waste Preparation and Disposal
The following step-by-step methodology ensures the safe handling and preparation of this compound for disposal.
Materials:
-
This compound waste
-
Appropriate personal protective equipment (PPE): nitrile or neoprene gloves, chemical splash goggles, and a lab coat.
-
UN-approved hazardous waste container with a screw-top cap.
-
Hazardous waste labels.
-
Fume hood.
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.[5]
-
Work Area: Conduct all waste transfer activities within a certified chemical fume hood to minimize inhalation exposure.
-
Container Preparation:
-
Select a clean, dry, and appropriate hazardous waste container that is compatible with halogenated organic compounds.[3]
-
If reusing the original container, ensure it is in good condition with a secure cap.
-
Properly label the container with "Hazardous Waste," "Halogenated Organic Waste," and "this compound" before adding any waste.[3]
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the prepared container.
-
Avoid overfilling the container; a general rule is to not exceed 90% of the container's capacity to allow for expansion.
-
Ensure the outside of the container remains clean and free of contamination.
-
-
Container Sealing and Storage:
-
Disposal Request:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup and documentation.
-
III. Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1,9-Dibromo-2,8-nonanedione
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,9-Dibromo-2,8-nonanedione. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards associated with this compound indicates the need for the following personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[1] | Protects eyes from splashes and airborne particles of the chemical. A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves are the minimum requirement.[1] For prolonged contact or when handling larger quantities, consider double-gloving or using heavy-duty chemical-resistant gloves (e.g., Butyl or Viton).[2] | Prevents skin contact with the chemical, which may cause irritation or be absorbed through the skin. The choice of glove material should be based on the specific laboratory operations and potential for exposure. Always inspect gloves for damage before use and wash hands after removal.[1][3] |
| Body Protection | A flame-resistant lab coat should be worn.[4] Long pants and closed-toe shoes are mandatory to cover all exposed skin on the lower body and feet.[1][4][5] | Protects skin and personal clothing from spills and contamination. Flame-resistant material is recommended as a precaution when working with chemicals. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of any vapors or dust, which may cause respiratory irritation.[6] |
Experimental Protocol: Safe Handling and Disposal
The following step-by-step protocol outlines the essential procedures for safely handling and disposing of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Work Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[7]
-
Spill Kit: Have a spill kit appropriate for halogenated organic compounds readily available. This should include an inert absorbent material.
Handling Procedure
-
Don PPE: Before handling the chemical, put on all required personal protective equipment as specified in the table above.
-
Weighing and Transfer:
-
If the compound is a solid, carefully weigh the required amount in the fume hood to avoid generating dust.
-
If it is a liquid, use appropriate chemical-resistant pipettes or other transfer devices to minimize splashing.
-
-
Reaction Setup:
-
Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.
-
If heating the substance, use a well-controlled heating source such as a heating mantle or oil bath.
-
-
Post-Reaction:
-
After the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including excess reagent, contaminated solvents, and disposable labware, must be collected in a designated, properly labeled hazardous waste container.
-
Waste Segregation: Do not mix halogenated organic waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Dispose of the hazardous waste through your institution's EHS program, following all local, state, and federal regulations.[6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ehs.utk.edu [ehs.utk.edu]
- 3. fishersci.se [fishersci.se]
- 4. Flame Resistant PPE | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
